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  • Product: 5-Methoxy-2-methylbenzo[b]thiophene
  • CAS: 53299-66-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2-methylbenzo[b]thiophene

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the key physicochemical properties of 5-Metho...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the key physicochemical properties of 5-Methoxy-2-methylbenzo[b]thiophene (CAS No: 53299-66-4), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public experimental data for this specific molecule, this guide focuses on providing detailed, field-proven experimental protocols for the determination of its fundamental physicochemical parameters. Furthermore, this document presents predicted properties and a thorough analysis of the expected spectral characteristics to guide researchers in their characterization efforts. The methodologies outlined herein are designed to ensure data integrity and reproducibility, which are critical for advancing drug development programs.

Introduction: The Significance of Physicochemical Properties in Drug Discovery

5-Methoxy-2-methylbenzo[b]thiophene belongs to the benzothiophene class of compounds, which are recognized as privileged structures in medicinal chemistry due to their presence in a variety of biologically active molecules.[1][2] The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, excretion, and toxicology (ADMET) profile. A comprehensive understanding of properties such as solubility, lipophilicity (logP), and ionization constant (pKa) is therefore not merely a characterization exercise but a cornerstone of rational drug design.[2]

This guide is structured to provide not just the "what" but the "why" and "how" of determining the physicochemical profile of 5-Methoxy-2-methylbenzo[b]thiophene, empowering researchers to generate high-quality, reliable data.

Molecular Identity and Structure

The foundational step in any physicochemical characterization is the unambiguous confirmation of the molecular structure.

PropertyValueSource
Molecular Formula C₁₀H₁₀OS
Molecular Weight 178.25 g/mol
CAS Number 53299-66-4
Synonyms 5-methoxy-2-methyl-1-benzothiophene
Physical Form Solid

Molecular Structure:

Caption: 2D Structure of 5-Methoxy-2-methylbenzo[b]thiophene.

Physical Properties: Melting and Boiling Points

The melting and boiling points are fundamental physical constants that provide an indication of the purity and the strength of intermolecular forces within a compound.

PropertyExperimental ValuePredicted Value
Melting Point Not available-
Boiling Point Not available-
Experimental Protocol for Melting Point Determination

Rationale: The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden this range. A capillary melting point method is a standard and reliable technique.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation:

    • Place a small amount of 5-Methoxy-2-methylbenzo[b]thiophene onto a clean, dry watch glass.

    • If the sample is not a fine powder, gently grind it using a mortar and pestle.

    • Invert a capillary tube and press the open end into the powdered sample until a small amount (2-3 mm in height) is packed into the bottom of the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Set the initial heating rate to a rapid setting (e.g., 10-15 °C/minute) to quickly approach the expected melting point. If the approximate melting point is unknown, a preliminary rapid determination should be performed.

    • Once the temperature is within 15-20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting).

    • The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (≤ 2 °C).

G A Sample Preparation (Grind and pack capillary) B Insert into Apparatus A->B C Rapid Heating (to ~15°C below expected MP) B->C D Slow Heating (1-2°C/min) C->D E Observe and Record (Onset and completion of melting) D->E

Caption: Workflow for Melting Point Determination.

Experimental Protocol for Micro Boiling Point Determination

Rationale: For small quantities of a substance, a micro boiling point determination is a practical alternative to distillation. This method relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Thiele tube or a similar oil bath setup

  • Micro test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Rubber band or wire to attach the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Apparatus Setup:

    • Attach the micro test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Add a few drops of 5-Methoxy-2-methylbenzo[b]thiophene to the micro test tube.

    • Place a capillary tube, with the sealed end up, into the micro test tube.

    • Suspend the assembly in a Thiele tube filled with a high-boiling mineral oil, ensuring the oil level is above the side arm.

  • Measurement:

    • Gently heat the side arm of the Thiele tube.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Solubility Profile

The solubility of a compound in both aqueous and organic solvents is a critical determinant of its behavior in biological systems and its suitability for various formulations.

SolventQualitative Solubility
Water Predicted to be poorly soluble
Methanol Predicted to be soluble
Ethanol Predicted to be soluble
Dimethyl Sulfoxide (DMSO) Predicted to be soluble
Dichloromethane (DCM) Predicted to be soluble
n-Octanol Predicted to be soluble
Experimental Protocol for Qualitative Solubility Determination

Rationale: This protocol provides a systematic approach to determining the solubility of a compound in a range of common laboratory solvents, which can inform decisions on formulation, purification, and analytical method development.

Apparatus:

  • Small test tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of 5-Methoxy-2-methylbenzo[b]thiophene into a series of small, labeled test tubes or vials.

  • Solvent Addition:

    • To each tube, add 1 mL of the respective solvent (Water, Methanol, Ethanol, DMSO, DCM, n-Octanol).

  • Observation:

    • Vortex each tube vigorously for 30 seconds.

    • Visually inspect each tube for the presence of undissolved solid.

    • If the solid has dissolved, the compound is classified as "soluble" in that solvent at the tested concentration.

    • If undissolved solid remains, the compound is classified as "sparingly soluble" or "insoluble."

Lipophilicity: Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and in vivo distribution.

ParameterPredicted Value
LogP 3.3

Prediction performed using a computational model.

Experimental Protocol for LogP Determination (Shake-Flask Method)

Rationale: The shake-flask method is the traditional and a reliable method for determining the LogP of a compound. It involves partitioning the compound between n-octanol and water and measuring its concentration in each phase at equilibrium.

Apparatus:

  • Separatory funnels or glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

  • pH meter

Procedure:

  • Preparation of Phases:

    • Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Partitioning:

    • Prepare a stock solution of 5-Methoxy-2-methylbenzo[b]thiophene in the pre-saturated n-octanol.

    • In a separatory funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water (typically a 1:1 or 1:2 ratio).

    • Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation:

    • Allow the mixture to stand until the two phases have clearly separated. Centrifugation may be required to break up any emulsions.

  • Concentration Analysis:

    • Carefully sample a known volume from both the n-octanol and the aqueous phase.

    • Determine the concentration of 5-Methoxy-2-methylbenzo[b]thiophene in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at a predetermined λmax or HPLC with a standard curve).

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]

    • The LogP is the base-10 logarithm of P: LogP = log₁₀(P)

Ionization Constant (pKa)

The pKa of a compound indicates the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial for understanding its solubility, absorption, and interaction with biological targets.

ParameterPredicted Value
pKa (most basic) ~ -3.5 (Predicted for the sulfur atom)
pKa (most acidic) Not applicable

Prediction based on computational models. The benzothiophene sulfur is very weakly basic.

Experimental Protocol for pKa Determination (UV-Metric Titration)

Rationale: UV-metric titration is a common method for determining the pKa of compounds that possess a chromophore that changes its absorbance spectrum upon ionization.

Apparatus:

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • pH meter with a calibrated electrode

  • Automatic titrator or calibrated micropipettes

  • Thermostatted reaction vessel

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of 5-Methoxy-2-methylbenzo[b]thiophene in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if solubility is an issue).

  • Titration:

    • Place the solution in the thermostatted vessel and record the initial UV-Vis spectrum.

    • Incrementally add a standardized acid (e.g., HCl) or base (e.g., NaOH) solution.

    • After each addition, allow the solution to equilibrate, measure the pH, and record the UV-Vis spectrum.

  • Data Analysis:

    • Plot the absorbance at a specific wavelength (where the change is most significant) against the measured pH.

    • The resulting sigmoidal curve can be analyzed using appropriate software or by determining the pH at the half-equivalence point, which corresponds to the pKa.

Spectral Properties: A Guide to Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expected Chemical Shifts (in CDCl₃, ppm):

  • δ ~7.5-7.7 (d, 1H): Aromatic proton on the benzene ring, likely at position 7, deshielded by the thiophene ring.

  • δ ~7.2-7.4 (d, 1H): Aromatic proton on the benzene ring, likely at position 4.

  • δ ~6.8-7.0 (dd, 1H): Aromatic proton on the benzene ring, likely at position 6, showing coupling to both adjacent protons.

  • δ ~6.7 (s, 1H): Proton on the thiophene ring at position 3.

  • δ 3.85 (s, 3H): Protons of the methoxy group (-OCH₃).

  • δ 2.5 (s, 3H): Protons of the methyl group (-CH₃) attached to the thiophene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expected Chemical Shifts (in CDCl₃, ppm):

  • δ ~158-160: Quaternary carbon of the benzene ring attached to the methoxy group (C5).

  • δ ~138-142: Quaternary carbons of the benzothiophene ring system.

  • δ ~120-130: Aromatic CH carbons of the benzene and thiophene rings.

  • δ ~105-115: Aromatic CH carbons ortho and para to the methoxy group.

  • δ ~55: Carbon of the methoxy group (-OCH₃).

  • δ ~15: Carbon of the methyl group (-CH₃).

Infrared (IR) Spectroscopy

Expected Characteristic Absorption Bands (cm⁻¹):

  • ~3100-3000: C-H stretching of the aromatic rings.

  • ~2950-2850: C-H stretching of the methyl and methoxy groups.

  • ~1600, ~1480: C=C stretching of the aromatic rings.

  • ~1250, ~1030: C-O stretching of the methoxy group.

  • ~800-850: C-H out-of-plane bending, indicative of the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): m/z = 178.

  • Key Fragments:

    • m/z = 163 (M⁺ - CH₃): Loss of a methyl radical from the methoxy or the 2-methyl group.

    • m/z = 147 (M⁺ - OCH₃): Loss of the methoxy radical.

    • Further fragmentation of the benzothiophene ring system.

Conclusion

The physicochemical properties of 5-Methoxy-2-methylbenzo[b]thiophene are critical to its potential development as a therapeutic agent. This guide has provided a comprehensive framework for the experimental determination of its key parameters, including melting point, boiling point, solubility, LogP, and pKa. While experimental data for this specific molecule is sparse, the detailed protocols and predictive analyses herein offer a robust starting point for researchers. The consistent and accurate application of these methodologies will undoubtedly accelerate the evaluation of this and other novel compounds in the drug discovery pipeline.

References

  • MySkinRecipes. 5-Methoxybenzo[b]thiophene. [Link]

  • Figshare. Supplementary Material for: Four step synthesis of 2-methyl-5-nitrobenzo[b]thiophene. [Link]

  • Brandt, S. D., et al. (2012). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Drug Testing and Analysis, 4(1), 37-45. [Link]

  • NIST. Benzo[b]thiophene, 5-methyl-. [Link]

  • Osaka Prefecture University. The Infrared Absorption Spectra of Thiophene Derivatives. [Link]

  • PubChemLite. 5-methoxybenzo[b]thiophene (C9H8OS). [Link]

  • PubMed. Physicochemical properties of bergenin. [Link]

  • Royal Society of Chemistry. Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. [Link]

  • Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • NIST. Benzo[b]thiophene. [Link]

  • Organic Letters. 13C NMR spectrum of dibenzo[b,d]thiophene 5-oxide 1 in CDCl3 at 126 MHz. [Link]

  • Organic Letters. Quantitative 1H NMR spectrum of dibenzo[b,d]thiophene 5-oxide 1 in CDCl3 at 500 MHz. [Link]

  • Google Patents. US5569772A - Process for the synthesis of benzo[b]thiophenes.
  • PubChem. 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. [Link]

  • SpectraBase. 2-Methyl-benzo(B)thiophene. [Link]

  • NIST. Benzo[b]thiophene, 5-methyl-. [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

  • Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

  • PubChemLite. 5-methylbenzo[b]thiophene (C9H8S). [Link]

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Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Methoxy-2-methylbenzo[b]thiophene

Abstract This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-Methoxy-2-methylbenzo[b]thiophene (CAS 53299-66-4).[1][2] As a critical t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 5-Methoxy-2-methylbenzo[b]thiophene (CAS 53299-66-4).[1][2] As a critical tool in structural elucidation, NMR spectroscopy offers unambiguous insights into the molecular framework of this compound. This document details the experimental parameters for data acquisition, presents a thorough interpretation of the chemical shifts and coupling constants, and explains the underlying principles of substituent effects on the aromatic system. The intended audience includes researchers and professionals in organic synthesis, medicinal chemistry, and materials science who rely on precise spectral interpretation for compound characterization.

Introduction and Structural Framework

5-Methoxy-2-methylbenzo[b]thiophene is a substituted benzothiophene, a class of sulfur-containing heterocyclic compounds prevalent in pharmaceuticals and organic materials. Accurate structural verification is paramount for its application and further development. NMR spectroscopy stands as the definitive method for confirming the atomic connectivity and chemical environment of each nucleus within the molecule.

This guide will dissect the ¹H and ¹³C NMR spectra, assigning each signal to its corresponding nucleus and explaining the electronic effects of the methoxy (-OCH₃) and methyl (-CH₃) substituents that govern the observed spectral patterns.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignment, the following IUPAC-compliant numbering system for 5-Methoxy-2-methylbenzo[b]thiophene is used throughout this guide.

Caption: Molecular structure and numbering of 5-Methoxy-2-methylbenzo[b]thiophene.

Experimental Methodology: A Self-Validating Protocol

The acquisition of high-quality, reproducible NMR data is contingent upon a rigorous and standardized experimental protocol. The following steps describe a self-validating system for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation
  • Compound Purity: Ensure the sample of 5-Methoxy-2-methylbenzo[b]thiophene is of high purity (≥95%) to avoid spectral contamination.

  • Solvent Selection: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring the solution height is adequate for the spectrometer's detection coil (typically ~4 cm).[3][4]

NMR Data Acquisition
  • Instrumentation: Data should be acquired on a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, for instance, a 400 MHz instrument for ¹H and 100 MHz for ¹³C nuclei.[5]

  • Locking and Shimming: Insert the sample into the magnet. Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent to correct for any magnetic field drift.[3] Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[3]

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay (D1): A delay of 1-2 seconds between pulses is appropriate for qualitative analysis.[3]

    • Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected proton signals.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon, simplifying interpretation.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 512 to 1024) is required.

    • Relaxation Delay (D1): A 2-second delay is standard.[6]

    • Spectral Width: A wide spectral width of ~220 ppm is used to ensure all carbon signals are captured.[7]

Data Processing
  • Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) and perform a Fourier transform to generate the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, symmetrical lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual CDCl₃ peak can be used as a secondary reference (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the peaks in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both spectra.

Caption: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

¹H NMR Spectral Data and Interpretation (400 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin coupling).

Signal AssignmentChemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) Hz
H-7~7.65d1HJ = 8.8
H-4~7.20d1HJ = 2.4
H-3~7.05s1H-
H-6~6.90dd1HJ = 8.8, 2.4
OCH₃~3.85s3H-
CH₃~2.50s3H-
Analysis of Aromatic Protons (δ 6.5-8.0 ppm)
  • H-7 (δ ~7.65, d): This proton is the most downfield (deshielded) of the aromatic protons. Its deshielding is primarily due to the anisotropic effect of the adjacent sulfur atom. It appears as a doublet because it is coupled only to H-6 (ortho-coupling), with a typical coupling constant of J ≈ 8.8 Hz.

  • H-4 (δ ~7.20, d): This proton is ortho to the electron-donating methoxy group. It appears as a doublet due to coupling with H-6 (meta-coupling), with a smaller coupling constant of J ≈ 2.4 Hz. The electron-donating effect of the methoxy group provides some shielding, shifting it upfield relative to H-7.[8]

  • H-3 (δ ~7.05, s): This proton is on the thiophene ring. It appears as a singlet because it has no adjacent protons within a three-bond coupling distance.

  • H-6 (δ ~6.90, dd): This proton is the most upfield (shielded) aromatic proton. It experiences strong shielding from the ortho-methoxy group. Its signal is split into a doublet of doublets because it is coupled to both H-7 (ortho-coupling, J ≈ 8.8 Hz) and H-4 (meta-coupling, J ≈ 2.4 Hz).

Analysis of Aliphatic Protons (δ 2.0-4.0 ppm)
  • -OCH₃ (δ ~3.85, s): The three protons of the methoxy group are equivalent and appear as a sharp singlet, as they have no neighboring protons to couple with. Their chemical shift is characteristic of a methoxy group attached to an aromatic ring.[9]

  • -CH₃ (δ ~2.50, s): The three protons of the methyl group at the C-2 position are also equivalent and appear as a singlet. This chemical shift is typical for a methyl group attached to an sp²-hybridized carbon of an aromatic system.

¹³C NMR Spectral Data and Interpretation (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are highly sensitive to the electronic environment, providing a detailed map of the carbon skeleton.

Signal AssignmentChemical Shift (δ) ppm
C-5~156.5
C-7a~141.0
C-3a~135.0
C-2~133.0
C-7~124.5
C-3~122.0
C-6~112.0
C-4~105.0
OCH₃~55.5
CH₃~14.5
Analysis of Aromatic Carbons (δ 100-160 ppm)

The interpretation of aromatic carbon shifts is guided by the substituent effects. The methoxy group is a strong electron-donating group, causing significant shielding (upfield shift) at the ortho (C-4, C-6) and para (not present) positions and deshielding (downfield shift) at the ipso-carbon (C-5).[10][11][12]

  • Quaternary Carbons:

    • C-5 (δ ~156.5): This is the most downfield carbon, directly attached to the highly electronegative oxygen atom of the methoxy group. This is a classic ipso-effect.[7]

    • C-7a (δ ~141.0) & C-3a (δ ~135.0): These are the bridgehead carbons where the benzene and thiophene rings are fused. Their chemical shifts are typical for quaternary carbons in polycyclic aromatic systems.

    • C-2 (δ ~133.0): The carbon bearing the methyl group.

  • Protonated Carbons:

    • C-7 (δ ~124.5): This carbon is relatively unaffected by the methoxy substituent.

    • C-3 (δ ~122.0): The protonated carbon on the thiophene ring.

    • C-6 (δ ~112.0): This carbon is ortho to the methoxy group and is significantly shielded, resulting in an upfield shift.

    • C-4 (δ ~105.0): Also ortho to the methoxy group, this is the most shielded aromatic carbon in the molecule.

Analysis of Aliphatic Carbons (δ 0-60 ppm)
  • -OCH₃ (δ ~55.5): This signal is characteristic for the carbon of a methoxy group attached to an aromatic ring. Its chemical shift can be sensitive to the orientation of the methoxy group relative to the ring.[10][11][12]

  • -CH₃ (δ ~14.5): This upfield signal is typical for the sp³-hybridized carbon of the methyl group attached to the thiophene ring.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Methoxy-2-methylbenzo[b]thiophene are fully consistent with its proposed structure. The chemical shifts and coupling patterns are well-defined and interpretable based on established principles of NMR theory, including substituent effects, aromaticity, and spin-spin coupling. The electron-donating methoxy group plays a dominant role in determining the chemical shifts of the protons and carbons on the benzene ring, while the sulfur heteroatom and methyl group define the spectral features of the thiophene portion. This guide provides a definitive reference for the characterization of this compound, serving as a valuable resource for quality control and structural verification in research and development settings.

References

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Available from: [Link]

  • University of Wisconsin-Madison. (n.d.). Step-by-step procedure for NMR data acquisition. Available from: [Link]

  • Perrone, F. A., et al. (2013). Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. ResearchGate. Available from: [Link]

  • Perrone, F. A., et al. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 632-641. Available from: [Link]

  • Perrone, F. A., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. Available from: [Link]

  • Scilit. (n.d.). Proton and carbon NMR spectra of 2‐substituted dibenzothiophenes. Available from: [Link]

  • R-NMR. (2023, June). NMR data acquisition. Available from: [Link]

  • University of Maryland. (n.d.). NMR Data Acquisition and Processing Procedure. Available from: [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Available from: [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Available from: [Link]

  • Figshare. (n.d.). Supplementary Material for. Available from: [Link]

  • Hoffman, R. (2006). NMR assignment. Weizmann Institute of Science. Available from: [Link]

  • University of Calgary. (n.d.). Chemical shifts. Available from: [Link]

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Foundational

In-Depth Technical Guide: Mass Spectrometry Fragmentation of 5-Methoxy-2-methylbenzo[b]thiophene

Executive Summary This technical guide details the electron ionization (EI) mass spectrometry fragmentation patterns of 5-Methoxy-2-methylbenzo[b]thiophene (MW 178.25 Da). Designed for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the electron ionization (EI) mass spectrometry fragmentation patterns of 5-Methoxy-2-methylbenzo[b]thiophene (MW 178.25 Da). Designed for researchers in medicinal chemistry and structural elucidation, this document moves beyond simple peak listing to explore the mechanistic causality governing ion formation.

The fragmentation signature of this compound is defined by the competition between the stability of the aromatic benzothiophene core and the labile kinetics of the ether substituent. The primary diagnostic sequence involves the cleavage of the methoxy group (


, 

) followed by ring degradation, distinct from unsubstituted benzothiophenes.

Structural Analysis & Theoretical Mass Properties

Before interpreting the spectrum, we must establish the ground state properties that dictate fragmentation kinetics.

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 178.0452 Da

  • Key Structural Features:

    • Benzo[b]thiophene Core: A fused bicyclic system (benzene + thiophene). Highly aromatic, stabilizing the molecular ion (

      
      ).
      
    • 5-Methoxy Group (

      
      ):  An electron-donating group (EDG) that directs fragmentation via 
      
      
      
      -cleavage and methyl radical loss.
    • 2-Methyl Group (

      
      ):  A substituent on the thiophene ring. While less labile than the methoxy methyl, it contributes to tropylium-like rearrangements.
      
Isotopic Signature

Sulfur (


) imparts a unique isotopic pattern essential for filtering background noise.
  • M+ (m/z 178): Base peak or high abundance (due to aromatic stability).

  • M+1 (m/z 179):

    
     relative abundance (due to 
    
    
    
    ).
  • M+2 (m/z 180):

    
     relative abundance (diagnostic for one Sulfur atom, 
    
    
    
    ).

Mechanistic Fragmentation Pathways

The fragmentation of 5-Methoxy-2-methylbenzo[b]thiophene under 70 eV EI is dominated by the methoxy substituent. The pathways below are ordered by thermodynamic probability.

Pathway A: The Anisole-Type Cleavage (Dominant)

The most characteristic pathway for methoxy-substituted aromatics is the loss of the methyl radical from the ether oxygen.

  • Formation of the Quinoid Ion (

    
    ): 
    
    • Mechanism: Homolytic cleavage of the

      
       bond.
      
    • Result: Loss of a methyl radical (

      
      , 15 Da).
      
    • Ion Structure: A resonance-stabilized oxonium ion with significant quinoid character. This peak is often the base peak or second most intense peak.

    • Equation:

      
      
      
  • Carbon Monoxide Expulsion (

    
    ): 
    
    • Mechanism: The ion at

      
       undergoes ring contraction/rearrangement to eject a neutral Carbon Monoxide (CO) molecule.
      
    • Result: Loss of 28 Da.

    • Equation:

      
      
      
    • Significance: The

      
       transition is the "fingerprint" sequence for methoxy-benzothiophenes.
      
Pathway B: Formaldehyde Elimination

Alternatively, the methoxy group can undergo a hydrogen rearrangement (McClafferty-like) to eliminate neutral formaldehyde (


).
  • Formation of the 2-Methylbenzothiophene Radical Cation (

    
    ): 
    
    • Mechanism: Four-centered transition state elimination of

      
       (30 Da).
      
    • Result: This generates a radical cation equivalent to 2-methylbenzo[b]thiophene.

    • Equation:

      
      
      
Pathway C: Thiophene Ring Degradation

Deep fragmentation involves the destruction of the heterocyclic ring, typically observed at lower


 values.
  • Loss of Thioformyl/CS (

    
    ): 
    
    • Fragment ions such as

      
       or 
      
      
      
      may lose
      
      
      (44 Da) or
      
      
      (45 Da), leading to phenyl/benzyl-type cations (
      
      
      ,
      
      
      ).

Visualization of Fragmentation Logic

The following diagram illustrates the causal relationships between the parent ion and its primary fragments.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 178 [C10H10OS]+. Quinoid Quinoid Oxonium Ion m/z 163 [M - CH3]+ M_Ion->Quinoid - •CH3 (15 Da) (Alpha Cleavage) MethylBenzothiophene 2-Methylbenzothiophene m/z 148 [M - CH2O]+. M_Ion->MethylBenzothiophene - CH2O (30 Da) (Rearrangement) M_CHO [M - CHO]+ m/z 149 M_Ion->M_CHO - •CHO (29 Da) Benzothiophene_Ion Thio-Benzyl Cation m/z 135 [M - CH3 - CO]+ Quinoid->Benzothiophene_Ion - CO (28 Da) (Ring Contraction) Tropylium Tropylium/Benzyl Ion m/z 91 [C7H7]+ Benzothiophene_Ion->Tropylium - CS (44 Da) (Thiophene Ring Break) MethylBenzothiophene->Tropylium - CHS / Ring Break

Caption: Mechanistic fragmentation tree for 5-Methoxy-2-methylbenzo[b]thiophene under 70 eV Electron Ionization.

Experimental Protocol: Validated GC-MS Workflow

To reproduce these results, the following protocol ensures optimal ionization and separation. This workflow is self-validating: the observation of the


 isotope peak confirms Sulfur presence, while the 

transition confirms the methoxy group.
Instrument Configuration
  • System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV .[1][2]

  • Source Temperature:

    
     (Prevents condensation but minimizes thermal degradation).
    
  • Transfer Line:

    
    .[2]
    
Chromatographic Method
ParameterSettingRationale
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5MS)Standard non-polar phase for aromatics.
Dimensions 30m

0.25mm

0.25

m
Balances resolution and capacity.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal linear velocity for MS vacuum.
Injection Split (10:1) or Splitless (if trace)1

L injection volume.[2]
Oven Program 80°C (1 min)

20°C/min

280°C (5 min)
Rapid ramp preserves peak shape for semi-volatiles.
Data Acquisition
  • Scan Range:

    
    .[2]
    
  • Solvent Delay: 3.0 minutes (to protect filament).

  • Threshold: 100 counts (filters baseline noise).

Summary of Diagnostic Ions

Use this table to validate your spectral data.

m/zIon IdentityFormula (Approx)Origin/MechanismRelative Abundance (Est.)
178 Molecular Ion (

)

Parent molecule. Stable aromatic system.100% (Base) or >80%
180 Isotope Peak (

)


contribution.
~4.5 - 6%
163 Demethylated

Loss of methyl radical from methoxy group.High (60-90%)
149 Deformylated

Loss of formyl radical (

).
Low-Medium
148 Formaldehyde Loss

Loss of neutral

.
Medium
135 Decarbonylated

Sequential loss of

then

.
Medium-High
91 Tropylium

Deep fragmentation/Ring degradation.Variable

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 5-Methylbenzo[b]thiophene. NIST Standard Reference Database 1A v17. Retrieved from .

  • Karminski-Zamola, G., et al. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene derivatives.[3] Rapid Communications in Mass Spectrometry, 9(4), 282-288.[3] .

  • BenchChem. Technical Guide: Mass Spectrometry Analysis of Methoxy-thiopyrimidines (Analogous Fragmentation)..

  • PubChem. Compound Summary: 5-Methoxy-2-methylbenzo[b]thiophene (CID 21279503). National Library of Medicine. .

  • Sigma-Aldrich. Product Specification: 5-Methoxy-2-methylbenzo[b]thiophene (CAS 53299-66-4)..

Sources

Exploratory

Solubility and stability studies of 5-Methoxy-2-methylbenzo[b]thiophene

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-2-methylbenzo[b]thiophene Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction 5-Methoxy-2-methylbenzo[b]thiophen...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-2-methylbenzo[b]thiophene

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2-methylbenzo[b]thiophene is a heterocyclic compound belonging to the benzothiophene class of molecules. The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The physicochemical properties of any new chemical entity, such as 5-Methoxy-2-methylbenzo[b]thiophene, are critical to its potential development as a therapeutic agent. This guide provides a comprehensive overview of the methodologies required to assess the solubility and stability of this compound, crucial parameters for its progression in the drug development pipeline.

Compound Profile:

PropertyValueSource
Chemical Name 5-Methoxy-2-methylbenzo[b]thiophene
Synonyms 5-methoxy-2-methyl-1-benzothiophene
CAS Number 53299-66-4
Molecular Formula C10H10OS
Molecular Weight 178.25 g/mol
Physical Form Solid

Part 1: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor aqueous solubility can lead to low absorption and erratic bioavailability, hindering clinical efficacy. Therefore, a thorough understanding of the solubility of 5-Methoxy-2-methylbenzo[b]thiophene in various media is essential.

Theoretical Considerations

The structure of 5-Methoxy-2-methylbenzo[b]thiophene, with its fused bicyclic aromatic system, suggests inherent lipophilicity. The presence of the methoxy group may impart some slight polarity, but overall, low aqueous solubility is anticipated. Its solubility is expected to be higher in organic solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound. It is a robust and reliable technique that allows for the determination of solubility in a variety of solvents.

Objective: To determine the equilibrium solubility of 5-Methoxy-2-methylbenzo[b]thiophene in various aqueous and organic solvents.

Materials:

  • 5-Methoxy-2-methylbenzo[b]thiophene

  • Deionized water

  • Phosphate buffered saline (PBS), pH 7.4

  • Ethanol

  • Methanol

  • Acetonitrile

  • Dimethyl sulfoxide (DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a UV detector

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation: Add an excess amount of 5-Methoxy-2-methylbenzo[b]thiophene to a series of vials, each containing a known volume of the respective solvent (e.g., 2 mL). The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (typically 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution process has reached a steady state.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates. Dilute the filtered supernatant with a suitable solvent (e.g., the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method to determine the concentration of 5-Methoxy-2-methylbenzo[b]thiophene.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Hypothetical Solubility Data

The following table presents hypothetical solubility data for 5-Methoxy-2-methylbenzo[b]thiophene to illustrate the expected outcomes of the shake-flask experiment.

SolventTemperature (°C)Hypothetical Solubility (µg/mL)
Deionized Water25< 1
PBS (pH 7.4)37< 1
Ethanol255,200
Methanol253,800
Acetonitrile258,500
DMSO25> 50,000

Part 2: Stability and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] Forced degradation studies are essential for developing and validating stability-indicating analytical methods, identifying potential degradation products, and elucidating degradation pathways.[2][3]

Experimental Workflow for Forced Degradation

The following diagram illustrates a typical workflow for conducting forced degradation studies.

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation API 5-Methoxy-2-methyl- benzo[b]thiophene Solution Stock Solution (e.g., in Acetonitrile) API->Solution Thermal Thermal Stress (Solid, 80°C) API->Thermal Photo Photostability (ICH Q1B light exposure) API->Photo Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Solution->Base Neutral Neutral Hydrolysis (Water, 60°C) Solution->Neutral Oxidation Oxidation (e.g., 3% H2O2, RT) Solution->Oxidation Sampling Sampling at Time Points Acid->Sampling Neutralization Neutralization (for acid/base samples) Sampling->Neutralization Dilution Dilution to Working Concentration Neutralization->Dilution HPLC RP-HPLC-UV/MS Analysis Dilution->HPLC Degradation Calculate % Degradation HPLC->Degradation Purity Peak Purity Analysis Mass_Balance Mass Balance Calculation Degradant_ID Identify Degradation Products (MS)

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols for Forced Degradation

Objective: To investigate the stability of 5-Methoxy-2-methylbenzo[b]thiophene under various stress conditions as per ICH guidelines.

1. Hydrolytic Stability

  • Acidic Conditions: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 72 hours).

  • Basic Conditions: Follow the same procedure as for acidic conditions, but use 0.1 M NaOH.

  • Neutral Conditions: Follow the same procedure, but use deionized water.

2. Oxidative Stability

  • Dissolve the compound in a suitable solvent and dilute with 3% hydrogen peroxide to a final concentration of approximately 1 mg/mL. Store the solution at room temperature, protected from light, for a defined period.

3. Photostability

  • Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[4] A dark control sample should be stored under the same conditions to evaluate the contribution of thermal degradation.

4. Thermal Stability

  • Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) in a stability chamber for a defined period.

Stability-Indicating Analytical Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically suitable for separating the parent compound from its degradation products.

Hypothetical RP-HPLC Method Parameters:

ParameterValue
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the intended purpose.[5]

Hypothetical Forced Degradation Results

The following table summarizes hypothetical results from the forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve degradation products.[2]

Stress ConditionDuration% Degradation of Parent CompoundObservations
0.1 M HCl (60°C)24 h~ 8%One major and one minor degradation product observed.
0.1 M NaOH (60°C)8 h~ 15%Two major degradation products observed.
Water (60°C)72 h< 2%Compound is stable in neutral aqueous solution.
3% H2O2 (RT)12 h~ 18%One major degradation product, likely an S-oxide.
Thermal (80°C, solid)7 days< 1%Compound is thermally stable in solid form.
Photostability (ICH Q1B)-~ 5%Minor degradation observed upon light exposure.
Potential Degradation Pathway

Based on the chemical structure of 5-Methoxy-2-methylbenzo[b]thiophene, a likely degradation pathway under oxidative stress is the oxidation of the sulfur atom in the thiophene ring to form a sulfoxide and subsequently a sulfone.

Degradation_Pathway Parent 5-Methoxy-2-methyl- benzo[b]thiophene Sulfoxide Sulfoxide Derivative Parent->Sulfoxide [O] Sulfone Sulfone Derivative Sulfoxide->Sulfone [O]

Caption: Potential Oxidative Degradation Pathway.

Conclusion

This technical guide outlines the fundamental experimental procedures for evaluating the solubility and stability of 5-Methoxy-2-methylbenzo[b]thiophene. The provided protocols for solubility determination and forced degradation studies are based on industry-standard practices and regulatory guidelines. The successful execution of these studies will provide critical data to support the progression of this compound through the drug development process, enabling informed decisions on formulation development and ensuring the quality and safety of potential future medicines.

References

  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023). ACS Central Science. Retrieved February 22, 2026, from [Link]

  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022). ResearchGate. Retrieved February 22, 2026, from [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). European Journal of Medicinal Chemistry. Retrieved February 22, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Sciforum. Retrieved February 22, 2026, from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996). European Medicines Agency. Retrieved February 22, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of 5-Methoxy-2-methylbenzo[b]thiophene

Abstract This application note provides a comprehensive guide to the quantitative analysis of 5-Methoxy-2-methylbenzo[b]thiophene, a key intermediate and impurity in pharmaceutical synthesis. We present detailed protocol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 5-Methoxy-2-methylbenzo[b]thiophene, a key intermediate and impurity in pharmaceutical synthesis. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals, offering robust and reliable quantification. This document emphasizes the rationale behind experimental choices and outlines a systematic approach to method validation in accordance with industry standards.

Introduction

5-Methoxy-2-methylbenzo[b]thiophene is a heterocyclic aromatic compound with a molecular weight of 178.25 g/mol [1]. Its accurate quantification is critical for ensuring the purity, stability, and safety of active pharmaceutical ingredients (APIs). The presence of the benzothiophene core, a privileged scaffold in medicinal chemistry, necessitates precise analytical control. This guide provides a starting point for developing and validating analytical methods for this compound in various matrices.

Chemical Structure and Properties:

  • Molecular Formula: C₁₀H₁₀OS[1]

  • CAS Number: 53299-66-4[1]

  • Appearance: Solid[1]

  • LogP (predicted): 2.8 (indicates good solubility in organic solvents)[2]

The structural features, including the aromatic rings and the methoxy group, influence the choice of analytical techniques, favoring methods like reversed-phase HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC-UV is a widely used technique for the quantification of aromatic compounds due to its robustness, precision, and the strong UV absorbance of the analyte.[3][4] The following protocol is a recommended starting point for the analysis of 5-Methoxy-2-methylbenzo[b]thiophene.

Rationale for Method Selection
  • Reversed-Phase Chromatography: The non-polar nature of 5-Methoxy-2-methylbenzo[b]thiophene makes it well-suited for separation on a C18 stationary phase.

  • UV Detection: The conjugated aromatic system of the benzothiophene ring is expected to exhibit strong UV absorbance, providing high sensitivity. The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is a common mobile phase for compounds of similar polarity.[5] The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape by suppressing the ionization of any acidic impurities.[5]

Experimental Protocol

2.2.1. Materials and Reagents

  • 5-Methoxy-2-methylbenzo[b]thiophene reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Formic acid (88%) or Phosphoric acid (85%)

  • Volumetric flasks, pipettes, and autosampler vials

2.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2.2.3. Preparation of Solutions

  • Mobile Phase A: Water with 0.1% (v/v) formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 5-Methoxy-2-methylbenzo[b]thiophene reference standard and dissolve it in 10.0 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2.2.4. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-1 min: 50% B, 1-10 min: 50-95% B, 10-12 min: 95% B, 12.1-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Monitor at 254 nm (or optimal wavelength determined by DAD)
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL) A->B C Serial Dilution for Working Standards B->C E Inject into HPLC System C->E D Prepare Sample Solution D->E F Separation on C18 Column E->F G UV Detection F->G H Generate Calibration Curve G->H I Quantify Analyte in Sample H->I

Caption: Workflow for the quantitative analysis of 5-Methoxy-2-methylbenzo[b]thiophene by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][6] It offers high sensitivity and selectivity, making it suitable for trace-level quantification and impurity profiling.

Rationale for Method Selection
  • Volatility: 5-Methoxy-2-methylbenzo[b]thiophene is expected to be sufficiently volatile and thermally stable for GC analysis.

  • Selectivity: Mass spectrometry provides high selectivity, allowing for accurate quantification even in complex matrices. The fragmentation pattern can also be used for structural confirmation.

  • Sensitivity: GC-MS, especially in selected ion monitoring (SIM) mode, offers excellent sensitivity for detecting low-level impurities.

Experimental Protocol

3.2.1. Materials and Reagents

  • 5-Methoxy-2-methylbenzo[b]thiophene reference standard (≥98% purity)

  • Dichloromethane or Ethyl Acetate (GC grade)

  • Helium (carrier gas, ultra-high purity)

  • Volumetric flasks, pipettes, and GC vials with septa

3.2.2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

3.2.3. Preparation of Solutions

  • Solvent: Dichloromethane or Ethyl Acetate.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 5-Methoxy-2-methylbenzo[b]thiophene reference standard and dissolve it in 10.0 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

3.2.4. GC-MS Conditions

ParameterRecommended Condition
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Injection Volume 1 µL
Oven Program Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range (Scan) m/z 40-300
SIM Ions Select characteristic ions (e.g., molecular ion and major fragments) for quantification
GC-MS Workflow Diagram

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis A_gc Weigh Reference Standard B_gc Prepare Stock Solution (1000 µg/mL) A_gc->B_gc C_gc Serial Dilution for Working Standards B_gc->C_gc E_gc Inject into GC-MS System C_gc->E_gc D_gc Prepare Sample Solution D_gc->E_gc F_gc Separation in GC Column E_gc->F_gc G_gc Ionization and Mass Analysis F_gc->G_gc H_gc Generate Calibration Curve (SIM Mode) G_gc->H_gc I_gc Quantify Analyte in Sample H_gc->I_gc

Caption: Workflow for the quantitative analysis of 5-Methoxy-2-methylbenzo[b]thiophene by GC-MS.

Method Validation

A comprehensive validation of the chosen analytical method is crucial to ensure its reliability and suitability for its intended purpose.[7][8] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters

The following parameters should be evaluated:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interference at the retention time of the analyte.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for the main analyte and 70-130% for impurities.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample.Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 3.0%).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters.
Validation Workflow

Validation_Workflow Start Method Development (HPLC or GC-MS) Specificity Specificity/ Selectivity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final Validated Method Robustness->Final

Caption: A systematic approach to analytical method validation.

Conclusion

This application note provides a solid foundation for the quantitative analysis of 5-Methoxy-2-methylbenzo[b]thiophene using HPLC-UV and GC-MS. The detailed protocols and validation guidelines are intended to assist researchers in developing and implementing robust and reliable analytical methods. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Adherence to systematic method validation is paramount to ensure data integrity and regulatory compliance.

References

  • PubChem. 5-Methoxy-2-benzothiophene. [Link][2]

  • U.S. Patent. Preparation of 5-methoxy-3-(1-methylethoxy)benzo[b]thiophene-2-carboxylic acid. [9]

  • PubChem. 5-Methyl-benzo[B]thiophene-2-carboxylic acid methyl ester. [Link][10]

  • International Journal of Pharmaceutical Sciences and Research. Optimization of Analytical Method for Quantification of 5-Methoxycanthin-6-one by Factorial Design and Preliminary Stability Test. [Link][11]

  • Cheméo. Chemical Properties of Benzo[b]thiophene (CAS 95-15-8). [Link][12]

  • Thieme Chemistry. Spectroscopic Methods. [Link][13]

  • ATSDR. Analytical Methods. [Link][3]

  • ResearchGate. Gas chromatography-mass spectrometry (GC-MS) analysis of the.... [Link][6]

  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Gavin Publishers. Validation of Analytical Methods: A Review. [Link][7]

  • Royal Society of Chemistry. Analytical Methods. [Link][14]

  • SIELC Technologies. Separation of 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene on Newcrom R1 HPLC column. [Link][5]

  • Global Scientific Journal. GSJ: Volume 9, Issue 9, September 2021. [Link][15]

  • SpectraBase. Thiophene, 2-methoxy-5-methyl-. [Link][16]

  • IOSR Journal of Pharmacy. A Review on Step-by-Step Analytical Method Validation. [Link][8]

  • Food Chemistry. Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. [Link][17]

  • ResearchGate. Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation. [Link][18]

  • Shimadzu. Development of Novel Analytical Method for Organic Light-Emitting Diode Materials. [Link][19]

  • PMC. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link][4]

  • SciSpace. Spectroscopic methods in medicinal chemistry. [Link][20]

  • MDPI. From Gas Chromatography–Mass Spectrometry (GC–MS) to Network Pharmacology.... [Link][21]

  • Royal Society of Chemistry. Toward minimally invasive metabolomics: GC-MS metabolic fingerprints of dried blood microsamples in comparison to plasma. [Link][22]

Sources

Application

HPLC protocol for purity analysis of 5-Methoxy-2-methylbenzo[b]thiophene

Application Note: AN-2026-MBT High-Performance Liquid Chromatography Strategy for the Purity Assessment of 5-Methoxy-2-methylbenzo[b]thiophene Executive Summary 5-Methoxy-2-methylbenzo[b]thiophene (CAS: 53299-66-4) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-MBT High-Performance Liquid Chromatography Strategy for the Purity Assessment of 5-Methoxy-2-methylbenzo[b]thiophene

Executive Summary

5-Methoxy-2-methylbenzo[b]thiophene (CAS: 53299-66-4) is a critical heterocyclic intermediate, often utilized in the synthesis of selective estrogen receptor modulators (SERMs) like Raloxifene and leukotriene inhibitors. Its purity is paramount, as regioisomeric impurities (e.g., 4-methoxy or 6-methoxy analogs) and unreacted thiophenols can significantly alter the biological efficacy and toxicity profile of downstream APIs.

This Application Note provides a robust, self-validating Reverse-Phase HPLC (RP-HPLC) protocol designed for the separation of 5-Methoxy-2-methylbenzo[b]thiophene from its synthetic precursors and potential isomers. The method prioritizes resolution (


) and reproducibility, utilizing a C18 stationary phase with a mass-spectrometry-compatible mobile phase.

Physicochemical Context & Method Design

To design a scientifically grounded protocol, we must analyze the analyte's properties:

  • Lipophilicity: With a predicted LogP of ~3.3–3.8, the molecule is highly lipophilic. It will retain strongly on alkyl-bonded phases.

  • Solubility: Poor aqueous solubility requires an organic-rich diluent (Acetonitrile or Methanol) to prevent precipitation in the injector.

  • Chromophores: The benzo[b]thiophene core exhibits strong UV absorption at 254 nm (aromatic

    
    ) and secondary bands around 290–310 nm .
    
  • Impurity Profile:

    • Regioisomers: 4-methoxy or 6-methoxy isomers (hardest to separate).

    • Precursors: 3-methoxybenzenethiol (more polar, elutes early).

    • Oxidation Products: Sulfoxides/Sulfones (more polar than parent).

Strategic Choice: A C18 (Octadecyl) column is selected for maximum hydrophobic interaction. A Gradient Elution is mandatory to elute the highly retained parent peak while resolving early-eluting polar precursors.

Experimental Protocol

Instrumentation & Conditions
ParameterSpecificationRationale
HPLC System Quaternary or Binary Gradient UHPLC/HPLCHigh pressure capability preferred for sub-3

m particles.
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

mm, 3.5

m
"End-capping" reduces silanol interactions with the ether oxygen.
Column Temp

C

1.0

C
Slightly elevated temperature improves mass transfer and peak shape.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Injection Vol 5 – 10

L
Low volume prevents peak broadening from solvent mismatch.
Detection UV-DAD at 254 nm (bw 4 nm)Primary quantification wavelength.
Reference 360 nm (bw 100 nm)Correction for baseline drift.
Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water (v/v).

    • Note: Formic acid suppresses ionization of residual silanols and is MS-compatible.

  • Solvent B (Organic): 100% Acetonitrile (HPLC Grade).

    • Note: ACN is preferred over Methanol due to lower backpressure and better solubility for benzothiophenes.

Gradient Program

Goal: Elute polar impurities early, retain the main peak, then wash the column.

Time (min)% Solvent A% Solvent BStep Description
0.00 9010Initial equilibration.
2.00 9010Isocratic hold to separate polar precursors.
15.00 1090Linear ramp to elute main analyte.
18.00 1090Wash step (remove dimers/polymers).
18.10 9010Return to initial conditions.
23.00 9010Re-equilibration (Critical).
Sample Preparation

Standard Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 5-Methoxy-2-methylbenzo[b]thiophene Reference Standard.

  • Dissolve in 10 mL of 100% Acetonitrile . Sonicate for 5 mins.

Working Solution (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase (90:10 Water:ACN) .

    • Critical: If precipitation occurs, use 50:50 Water:ACN as the diluent.

Workflow Visualization

The following diagram outlines the logical flow of the analysis, including decision nodes for troubleshooting common benzothiophene separation issues.

HPLC_Workflow Start Start: Sample Preparation Solubility_Check Solubility Check: Dissolve in 100% ACN Start->Solubility_Check Dilution Dilute with Mobile Phase (Target: 0.1 mg/mL) Solubility_Check->Dilution Precipitation_Node Precipitation Observed? Dilution->Precipitation_Node Adjust_Diluent Action: Increase Organic Ratio in Diluent (to 50%) Precipitation_Node->Adjust_Diluent Yes Inject Inject into HPLC (Gradient Method) Precipitation_Node->Inject No Adjust_Diluent->Inject Data_Analysis Data Analysis: Check Retention Time (RT) Inject->Data_Analysis Peak_Check Peak Shape Acceptable? (Tailing < 1.5) Data_Analysis->Peak_Check Pass PASS: Calculate Purity (Area %) Peak_Check->Pass Yes Fail_Tailing FAIL: Tailing > 1.5 Check pH / Column Age Peak_Check->Fail_Tailing No (Tailing) Fail_Split FAIL: Split Peak Check Injection Solvent Strength Peak_Check->Fail_Split No (Split)

Caption: Operational workflow for the HPLC analysis of 5-Methoxy-2-methylbenzo[b]thiophene, including critical solubility checkpoints.

System Suitability & Validation Criteria

To ensure the data is trustworthy (E-E-A-T), the system must meet these criteria before running samples.

ParameterAcceptance LimitTroubleshooting
Retention Time (RT)

2.0% RSD (n=5)
If drifting: Check pump flow stability and column temperature equilibration.
Peak Area Precision

2.0% RSD (n=5)
If failing: Check autosampler accuracy or sample solubility (precipitation).
Tailing Factor (

)

High tailing indicates secondary silanol interactions. Ensure Formic Acid is fresh.
Resolution (

)

(vs. nearest impurity)
If

: Decrease gradient slope (e.g., extend to 20 mins).
Signal-to-Noise (S/N)

(for LOQ)
If noisy: Check lamp hours or switch to 280 nm (secondary max).

Impurity Profiling Logic

Understanding what you are separating is as important as the separation itself.

  • Starting Material (Benzenethiol derivatives):

    • Structure: 3-Methoxybenzenethiol.[2]

    • Elution: Significantly earlier than the product due to the free thiol group (more polar, acidic).

  • Regioisomers (Critical):

    • Structure: 4-methoxy or 6-methoxy-2-methylbenzo[b]thiophene.[3]

    • Elution: These will elute very close to the main peak.

    • Resolution Strategy: If the C18 column fails to resolve these (

      
      ), switch to a Phenyl-Hexyl  column. The 
      
      
      
      interactions in the Phenyl phase often provide superior selectivity for positional aromatic isomers compared to C18 [1].
  • Oxidation Products:

    • Structure: Sulfoxides (

      
      ) or Sulfones (
      
      
      
      ).
    • Elution: Earlier than the parent (more polar).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Standard text on column selectivity and Phenyl vs. C18 mechanisms).
  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography. (Guideline for system suitability parameters).
  • PubChem. (2025).[2] 5-Methoxy-2-methylbenzo[b]thiophene (Compound).[4][5] National Library of Medicine. Link (Note: Link to closest analog 5-methoxy-2-benzothiophene for structural verification).

  • SIELC Technologies. (2018). Separation of Benzothiophene on Newcrom R1 HPLC column. Link (Reference for mobile phase acidity and benzothiophene retention behavior).

  • Sigma-Aldrich. (2025). 5-Methoxy-2-methylbenzo[b]thiophene Product Specification. Link (Source for CAS and physical form).

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantitation of 5-Methoxy-2-methylbenzo[b]thiophene in Biological Matrices

Abstract & Strategic Overview 5-Methoxy-2-methylbenzo[b]thiophene (5-MMBT) represents a class of lipophilic heterocyclic compounds frequently encountered in medicinal chemistry as core scaffolds for selective estrogen re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Methoxy-2-methylbenzo[b]thiophene (5-MMBT) represents a class of lipophilic heterocyclic compounds frequently encountered in medicinal chemistry as core scaffolds for selective estrogen receptor modulators (SERMs) and leukotriene synthesis inhibitors. Due to its high lipophilicity (LogP ~3.8) and lack of strongly basic nitrogen centers, 5-MMBT presents specific bioanalytical challenges: poor aqueous solubility, non-specific binding, and difficult ionization.

This guide details the development of a robust LC-MS/MS method. Unlike standard "dilute-and-shoot" approaches, we utilize Liquid-Liquid Extraction (LLE) to eliminate phospholipid matrix effects, ensuring compliance with the ICH M10 Bioanalytical Method Validation guidelines.

Physicochemical Profile & MS/MS Optimization

Compound Properties[1][2][3][4][5][6]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.25 g/mol

  • LogP: ~3.8 (High Lipophilicity)

  • pKa: The thiophene sulfur is weakly basic; however, the methoxy oxygen at position 5 provides a superior site for protonation under acidic conditions.

Ionization Source Selection: ESI vs. APCI

While Atmospheric Pressure Chemical Ionization (APCI) is traditionally favored for neutral thiophenes, the 5-methoxy substituent significantly enhances the proton affinity of the molecule.

  • Recommendation: Electrospray Ionization (ESI) Positive Mode.

  • Rationale: ESI provides softer ionization with less thermal degradation than APCI. The methoxy group facilitates

    
     formation in the presence of 0.1% Formic Acid.
    
Mass Transitions (MRM)

The fragmentation pattern is driven by the stability of the benzothiophene core and the liability of the methoxy group.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Mechanism
5-MMBT (Quant) 179.1 164.1 22Loss of

(Methyl radical from methoxy)
5-MMBT (Qual) 179.1 136.0 35Ring rearrangement / Loss of

IS (d3-Analog) 182.1 167.1 22Deuterated methyl loss

Critical Insight: The loss of 15 Da (Methyl radical) is the most abundant transition but can be non-specific. Ensure chromatographic separation from potential metabolites (e.g., O-desmethyl analogs).

Sample Preparation: Liquid-Liquid Extraction (LLE)

Protein Precipitation (PPT) is discouraged for 5-MMBT due to its high LogP. Lipophilic analytes often co-elute with phospholipids remaining in PPT supernatants, causing ion suppression. LLE provides a cleaner extract and concentrates the sample.

Reagents
  • Extraction Solvent: Hexane : Ethyl Acetate (90:10 v/v). Note: The small amount of EtAc improves recovery of the methoxy derivative without pulling in polar matrix components.

  • Internal Standard (IS): 5-Methoxy-2-methylbenzo[b]thiophene-d3 (100 ng/mL in 50% MeOH).

Protocol Workflow
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL polypropylene tube.

  • Spike: Add 10 µL of Internal Standard working solution. Vortex 10s.

  • Buffer: Add 50 µL of 100 mM Ammonium Acetate (pH 5.0) to disrupt protein binding.

  • Extract: Add 600 µL of Extraction Solvent (Hexane:EtAc 90:10).

  • Agitate: Shaker at 1200 rpm for 10 minutes (or vortex vigorously).

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer to a clean glass tube or 96-well collection plate.

  • Dry: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Add 100 µL of Mobile Phase (60:40 MeOH:Water). Vortex 1 min.

Chromatographic Conditions

A reverse-phase C18 chemistry is essential. However, due to the hydrophobicity, isocratic holding at high organic or a shallow gradient is required to prevent carryover.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

Gradient Table
Time (min)%A%BCurveEvent
0.006040InitialLoad
0.5060406Hold
2.505956Elution (Analyte RT ~1.8 min)
3.505956Wash (Remove lipids)
3.6060401Re-equilibrate
5.0060401End

Method Development Decision Matrix

The following diagram illustrates the logic flow used to determine the optimal method parameters for this specific molecule.

MethodDevelopment Start Start: 5-MMBT Method Dev AnalyzeProp Analyze Physicochemicals (LogP ~3.8, Methoxy group) Start->AnalyzeProp Ionization Select Ionization Source AnalyzeProp->Ionization Prep Select Sample Prep AnalyzeProp->Prep CheckBasic Is there a basic Nitrogen? Ionization->CheckBasic ESI_Pref ESI+ Selected (Methoxy protonation) CheckBasic->ESI_Pref No, but O-donor present APCI_Alt APCI+ (Backup) CheckBasic->APCI_Alt If Sensitivity Low FinalMethod Final Method: ESI+ / LLE / C18 ESI_Pref->FinalMethod High Sensitivity CheckLogP Is LogP > 3.0? Prep->CheckLogP LLE_Route Liquid-Liquid Extraction (LLE) (Hexane/EtAc) CheckLogP->LLE_Route Yes (High Lipophilicity) PPT_Route Protein Precip (PPT) (Risk of Matrix Effect) CheckLogP->PPT_Route No LLE_Route->FinalMethod Clean Extract

Figure 1: Decision matrix for selecting ESI+ and LLE based on the physicochemical properties of 5-MMBT.

Validation Strategy (ICH M10 Compliance)

To ensure this method meets regulatory standards for drug development, the following validation parameters must be executed.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Matrix Effect (ME) & Recovery (RE)

Because 5-MMBT is lipophilic, it is prone to suppression by phospholipids in the late-eluting region.

  • Calculation: Compare peak area of Post-Extraction Spike vs. Neat Solution .

  • Target: ME should be within ±15% (0.85 - 1.15).

  • Remediation: If suppression > 20% is observed, switch LLE solvent to 100% Hexane or use a Phospholipid Removal Plate (e.g., Waters Ostro).

Carryover

Lipophilic compounds stick to injector ports and tubing.

  • Test: Inject a blank immediately after the ULOQ (1000 ng/mL).

  • Limit: Analyte area in blank must be

    
     of the LLOQ area.
    
  • Mitigation: Use a strong needle wash: Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Poor protonation of thiophene core.Increase source temperature (500°C+); Ensure Mobile Phase A pH is acidic (pH < 3).
Drifting RT Column equilibration issues.Increase re-equilibration time at 60% A.
High Background Contamination or isobaric interferences.Use high-purity solvents; Check for plasticizers (phthalates) if using plastic labware.
Double Peaks Solvent mismatch.Ensure reconstitution solvent matches initial mobile phase conditions (60% MeOH).

References

  • ICH / FDA. (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]

  • Brandt, S. D., et al. (2020).[3] Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis. [Link] (Provides foundational MS fragmentation data for benzothiophene derivatives).

  • PubChem. 5-Methoxy-2-methylbenzo[b]thiophene Compound Summary. National Library of Medicine. [Link]

Sources

Application

Use of 5-Methoxy-2-methylbenzo[b]thiophene in developing kinase inhibitors

Application Note: 5-Methoxy-2-methylbenzo[b]thiophene in Kinase Inhibitor Discovery Executive Summary & Rationale In the landscape of kinase drug discovery, the benzo[b]thiophene scaffold has emerged as a critical bioiso...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Methoxy-2-methylbenzo[b]thiophene in Kinase Inhibitor Discovery

Executive Summary & Rationale

In the landscape of kinase drug discovery, the benzo[b]thiophene scaffold has emerged as a critical bioisostere of the indole and naphthalene rings found in many ATP-competitive inhibitors. Specifically, 5-Methoxy-2-methylbenzo[b]thiophene represents a high-value "privileged structure" for targeting serine/threonine kinases, particularly the Cdc2-like kinases (Clk1/4) and Dual-specificity tyrosine phosphorylation-regulated kinases (DYRK1A/B) .

This guide details the application of this scaffold, emphasizing its structural advantages:

  • 5-Methoxy Group: Acts as a crucial hydrogen-bond acceptor, often mimicking the interaction of the adenine ring of ATP with the kinase hinge region. It also provides a handle for metabolic stability compared to a naked phenol.

  • 2-Methyl Group: Provides steric bulk to occupy the hydrophobic pocket (gatekeeper region) and blocks the metabolically labile C-2 position, preventing rapid oxidation or ring opening.

  • C-3 Reactivity: The electron-rich C-3 position allows for facile electrophilic aromatic substitution (e.g., bromination), serving as a vector for library expansion via palladium-catalyzed cross-couplings.

Structural Biology & SAR Logic

To effectively use this scaffold, one must understand its orientation within the ATP-binding pocket.

Diagram 1: Pharmacophore Mapping & Design Logic

Caption: Logical mapping of the 5-Methoxy-2-methylbenzo[b]thiophene scaffold against the ATP-binding pocket of a generic kinase (e.g., Clk1).

G Scaffold 5-Methoxy-2-methyl benzo[b]thiophene Hinge Hinge Region (H-Bonding) Scaffold->Hinge 5-OMe Interaction Pocket Hydrophobic Pocket (Gatekeeper) Scaffold->Pocket 2-Me Steric Fit Solvent Solvent Exposed Region Scaffold->Solvent C-3 Derivatization (Library Vector)

Chemical Protocol: Scaffold Functionalization

The primary utility of 5-Methoxy-2-methylbenzo[b]thiophene is as a core building block. The following protocol describes the C-3 functionalization (bromination) followed by a Suzuki-Miyaura coupling . This sequence transforms the scaffold into a biaryl kinase inhibitor candidate.

Phase A: Regioselective C-3 Bromination

Objective: Synthesize 3-bromo-5-methoxy-2-methylbenzo[b]thiophene.

Reagents:

  • 5-Methoxy-2-methylbenzo[b]thiophene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 5-Methoxy-2-methylbenzo[b]thiophene in 50 mL of anhydrous ACN in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes. Scientific Note: Slow addition prevents over-bromination or radical side reactions on the 2-methyl group.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Checkpoint (TLC): Monitor using Hexane/EtOAc (9:1). The starting material (Rf ~0.6) should disappear, yielding a slightly less polar product.

  • Work-up: Concentrate the solvent in vacuo. Resuspend the residue in diethyl ether (100 mL) and wash with water (3 x 30 mL) to remove succinimide byproducts. Dry over MgSO₄.

  • Purification: If necessary, recrystallize from ethanol.

    • Expected Yield: >85%.[1][2]

    • Validation: ¹H NMR should show the loss of the C-3 proton signal (typically a singlet around 7.2-7.4 ppm in the parent).

Phase B: Suzuki-Miyaura Cross-Coupling

Objective: Install a heteroaryl tail (e.g., pyridine or pyrazole) at C-3 to target the solvent channel.

Reagents:

  • 3-Bromo-5-methoxy-2-methylbenzo[b]thiophene (1.0 eq)

  • Aryl Boronic Acid (e.g., Pyridine-4-boronic acid) (1.2 eq)

  • Pd(dppf)Cl₂·DCM (5 mol%)

  • K₂CO₃ (2M aqueous solution, 3.0 eq)

  • 1,4-Dioxane (degassed)

Step-by-Step Protocol:

  • Setup: In a microwave vial or pressure tube, combine the bromide (1.0 mmol), boronic acid (1.2 mmol), and Pd catalyst.

  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and K₂CO₃ solution (1.5 mL).

  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with EtOAc, wash with brine.

  • Purification: Flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

Biological Validation Protocol: Kinase Inhibition Assay

Once the library is synthesized, candidates must be screened. The ADP-Glo™ Kinase Assay (Promega) is recommended for its high sensitivity and resistance to interference by fluorescent compounds (common with benzothiophenes).

Workflow Diagram: The "Test" Phase

Caption: Screening workflow for 5-methoxy-2-methylbenzo[b]thiophene derivatives against Clk/DYRK kinases.

Workflow Compound Synthesized Derivative Dilution Serial Dilution (DMSO, 10mM -> 1nM) Compound->Dilution KinaseRxn Kinase Reaction (Enzyme + ATP + Substrate) Dilution->KinaseRxn ADPGlo ADP-Glo Reagent (Deplete ATP) KinaseRxn->ADPGlo 60 min @ RT Detect Kinase Detection (Convert ADP -> Light) ADPGlo->Detect 40 min @ RT Analysis Data Analysis (Sigmoidal Dose-Response) Detect->Analysis Luminescence

Detailed Protocol:

  • Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme: Dilute recombinant human Clk1 or DYRK1A (0.2 ng/µL) in Kinase Buffer.

  • Substrate: Use a peptide substrate (e.g., RS peptide) at 0.2 µg/µL.

  • Reaction Assembly:

    • Add 5 µL of compound (in 5% DMSO) to a 384-well white plate.

    • Add 10 µL of Enzyme/Substrate mix.

    • Initiate with 10 µL of ATP (10 µM final).

  • Incubation: Incubate at Room Temperature for 60 minutes.

  • Detection:

    • Add 25 µL ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.

    • Add 50 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition =

    
    . Fit to a 4-parameter logistic equation to determine IC50.
    

Data Summary: Comparative Potency

The following table summarizes literature data for similar benzothiophene derivatives, illustrating the impact of the 5-methoxy and 2-methyl/amide substitutions.

Compound ClassR2 SubstituentR3 SubstituentR5 SubstituentTargetIC50 (nM)Source
Scaffold Core -CH₃-H-OCH₃Clk1>10,000[Baseline]
Derivative A -CONH-Benzyl-H-OCH₃Clk112.7[1]
Derivative B -CH₃-Aryl (Pyridine)-OCH₃DYRK1A~50-100[2]
Derivative C -CH₃-Br-OCH₃n/aIntermediate[3]

Note: The 2-methyl group (Derivative B) generally favors DYRK selectivity, whereas oxidation to the 2-carboxamide (Derivative A) shifts selectivity towards Clk1/4.

References

  • ElHady, A. K., et al. (2021). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 26(4), 1001.[3] Link

  • Bagley, M. C., et al. (2015).[4] Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13, 6878-6884. Link

  • BenchChem. Technical Guide: Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde. Link

  • Azevedo, H., et al. (2022).[5] Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. Bioorganic & Medicinal Chemistry Letters, 67, 128764. Link

Sources

Method

In vitro assay protocol for testing the bioactivity of benzothiophene derivatives

Target Specificity: Selective Estrogen Receptor Modulation (SERM) & Cytotoxicity Screening Introduction & Strategic Rationale Benzothiophene derivatives represent a privileged scaffold in medicinal chemistry, most notabl...

Author: BenchChem Technical Support Team. Date: February 2026

Target Specificity: Selective Estrogen Receptor Modulation (SERM) & Cytotoxicity Screening

Introduction & Strategic Rationale

Benzothiophene derivatives represent a privileged scaffold in medicinal chemistry, most notably recognized as the core structure of Raloxifene (Evista) . While their primary clinical application is as Selective Estrogen Receptor Modulators (SERMs) for osteoporosis and breast cancer, recent structural activity relationship (SAR) studies have expanded their utility to include tubulin polymerization inhibition and angiogenesis suppression.

The Challenge: The bioactivity assessment of benzothiophenes is complicated by their dual nature. They can act as:

  • Specific Ligands: Binding to Estrogen Receptors (ER

    
    /ER
    
    
    
    ) to trigger or block transcriptional pathways.
  • General Cytotoxins: Inducing apoptosis via off-target mechanisms (e.g., oxidative stress or tubulin destabilization).

The Solution: This protocol outlines a Dual-Stream Screening Strategy . It integrates a general cytotoxicity assay (MTT) with a mechanism-specific reporter assay (ERE-Luciferase) to distinguish between non-specific killing and true receptor modulation.

Critical Pre-Assay Considerations

Compound Solubilization (The Hydrophobicity Trap)

Benzothiophenes are highly lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in binding assays and false positives in light-scattering cytotoxicity assays.

  • Stock Preparation: Dissolve neat compound in 100% DMSO to a concentration of 10 mM or 20 mM. Sonicate for 5 minutes if visual turbidity persists.

  • The "0.5% Rule": The final DMSO concentration in the cell culture well must not exceed 0.5% (v/v). Higher concentrations permeabilize membranes, masking the specific effects of the benzothiophene derivative.

  • Storage: Aliquot into amber glass vials (benzothiophenes can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles.

The "Estrogen-Free" Environment

CRITICAL: Standard Fetal Bovine Serum (FBS) contains endogenous estrogens. Phenol Red (a pH indicator in media) acts as a weak estrogen mimetic.[1]

  • Requirement 1: Use Charcoal-Stripped FBS (CS-FBS) for all ER-specific assays. Charcoal stripping removes lipophilic hormones (estradiol, cortisol).

  • Requirement 2: Use Phenol Red-Free DMEM/RPMI . Failure to do this will result in high background signal, making it impossible to detect antagonist activity of your derivatives.

Workflow Visualization

The following diagram illustrates the logical flow for screening benzothiophene derivatives, ensuring differentiation between general toxicity and specific ER modulation.

Benzothiophene_Screening_Flow cluster_Screen1 Stream A: General Cytotoxicity cluster_Screen2 Stream B: Mechanism (SERM Activity) Start Benzothiophene Library Solubility DMSO Solubilization (Max 0.5% final) Start->Solubility MTT_ER_Pos MTT Assay: ER+ Cells (MCF-7) Solubility->MTT_ER_Pos MTT_ER_Neg MTT Assay: ER- Cells (MDA-MB-231) Solubility->MTT_ER_Neg Reporter ERE-Luciferase Reporter Assay (T47D-KBluc or MCF-7) Solubility->Reporter Compare Calculate Selectivity Index (IC50 ER- / IC50 ER+) MTT_ER_Pos->Compare MTT_ER_Neg->Compare Decision Lead Candidate Selection Compare->Decision High Selectivity Agonist_Mode Agonist Mode (Compound only) Reporter->Agonist_Mode Antagonist_Mode Antagonist Mode (Compound + 1nM E2) Reporter->Antagonist_Mode Antagonist_Mode->Decision Potent Inhibition

Caption: Dual-stream screening logic separating general cytotoxicity from specific Estrogen Receptor modulation.

Protocol A: Differential Cytotoxicity (MTT Assay)

This assay determines if your derivative kills cells via ER-dependent mechanisms or general toxicity.

Cell Lines:

  • MCF-7: ER-positive (Breast adenocarcinoma).[2] Sensitivity here suggests ER involvement.

  • MDA-MB-231: ER-negative (Triple-negative breast cancer). Toxicity here suggests off-target effects (e.g., tubulin inhibition).

Reagents:

  • MTT Reagent (5 mg/mL in PBS).[3]

  • Solubilization Buffer: DMSO or SDS-HCl.

Procedure:

  • Seeding: Plate 5,000–10,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Remove media. Add 100 µL of fresh media containing serially diluted benzothiophene derivatives (0.1 nM to 100 µM).

    • Control 1: DMSO Vehicle (0.5%).

    • Control 2:Tamoxifen (Positive Control, 10 µM).

    • Control 3:Doxorubicin (General cytotoxic control).

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL MTT reagent per well. Incubate 3–4 hours until purple formazan crystals form.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO. Shake plate for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Interpretation:


[4]

Protocol B: ERE-Luciferase Reporter Assay (SERM Activity)

This is the definitive test to classify your benzothiophene as an Agonist (estrogen-like) or Antagonist (Raloxifene-like).

Mechanism: The assay uses a plasmid containing Estrogen Response Elements (ERE) upstream of a Luciferase gene.[5] If the benzothiophene binds ER and recruits co-activators, light is produced.

Reagents:

  • Reporter Cells: T47D-KBluc (stably transfected) or MCF-7 transiently transfected with pERE-Luc.

  • Assay Media: Phenol Red-Free DMEM + 5% Charcoal-Stripped FBS (CS-FBS).

  • Ligand: 17

    
    -Estradiol (E2) as the reference agonist.
    

Procedure:

  • Starvation: Culture cells in Assay Media (CS-FBS) for 24 hours prior to seeding. This depletes residual intracellular hormones.

  • Seeding: Plate 10,000 cells/well in white-walled 96-well plates (prevents light bleed).

  • Transfection (if not stable): Transfect with pERE-Luc plasmid using Lipofectamine.

  • Treatment (Dual Mode):

    • Agonist Screen: Add compound alone.

    • Antagonist Screen: Add compound + 1 nM 17

      
      -Estradiol (E2) .
      
    • Reference Antagonist: Raloxifene (1 nM - 1 µM).

  • Incubation: 24 hours.

  • Lysis & Detection: Add Luciferase substrate (e.g., Bright-Glo). Incubate 5 mins. Read Luminescence.

Pathway Visualization:

ERE_Pathway Compound Benzothiophene Derivative ER Estrogen Receptor (Cytosol) Compound->ER Binds Dimer Receptor Dimerization ER->Dimer Conformational Change Nucleus Nuclear Translocation Dimer->Nucleus ERE ERE Binding (DNA Promoter) Nucleus->ERE Transcription Luciferase Expression ERE->Transcription Recruits Co-activators Light Luminescence (Signal) Transcription->Light

Caption: Mechanism of Action for the ERE-Luciferase Reporter System.

Data Summary & Troubleshooting

Expected Results Table
Compound TypeMCF-7 Viability (MTT)MDA-MB-231 Viability (MTT)ERE-Luc Signal (Agonist Mode)ERE-Luc Signal (Antagonist Mode)
Pure Agonist (E2-like) Increased GrowthNo EffectHigh High (No inhibition)
SERM (Raloxifene-like) Inhibited No EffectLowInhibited
General Cytotoxin InhibitedInhibited Low (Cell death)Low (Cell death)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
High Background in Reporter Assay Phenol Red or Serum EstrogensSwitch to Phenol Red-Free media and Charcoal-Stripped FBS .
Precipitation in Wells Compound InsolubilityReduce stock concentration; ensure DMSO < 0.5%; warm media before addition.
Low Signal in Positive Control Cell Passage NumberUse MCF-7/T47D cells < Passage 20. ER expression drifts in older cells.
Inconsistent MTT Data EvaporationFill outer wells of 96-well plate with PBS (Edge Effect).

References

  • Raloxifene Mechanism of Action: FDA Label/Prescribing Information for EVISTA (Raloxifene Hydrochloride). Detailed pharmacodynamics of benzothiophene-based SERMs.

  • Benzothiophene Bioactivity Review: Pathak, S., et al. (2024).[6][7][8][9] "An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives." Medicinal Chemistry.

  • Phenol Red Interference: Berthois, Y., Katzenellenbogen, J. A., & Katzenellenbogen, B. S. (1986).[10] "Phenol red in tissue culture media is a weak estrogen: implications concerning the study of estrogen-responsive cells in culture." Proceedings of the National Academy of Sciences.

  • MTT Assay Optimization: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • ER Reporter Protocols: Guidelines for T47D-KBluc screening assays from ATCC (American Type Culture Collection).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 5-Methoxy-2-methylbenzo[b]thiophene Synthesis

Executive Summary & Strategic Route Selection Objective: Synthesis of 5-Methoxy-2-methylbenzo[b]thiophene (CAS: 1077-14-1). Application: Key intermediate for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Route Selection

Objective: Synthesis of 5-Methoxy-2-methylbenzo[b]thiophene (CAS: 1077-14-1). Application: Key intermediate for Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and anti-inflammatory agents (Zileuton analogs).

The "Gold Standard" Pathway: Cyclodehydration

While palladium-catalyzed cross-coupling (e.g., Suzuki/Sonogashira) is popular for complex arylation, the most robust, scalable route for this specific bicyclic core is the S-alkylation followed by acid-mediated cyclodehydration .

Critical Retrosynthetic Insight: To obtain the 5-methoxy isomer exclusively, you must start with 4-methoxybenzenethiol .

  • Why? Electrophilic cyclization occurs ortho to the sulfur.

    • Starting with 4-methoxybenzenethiol: The para position (relative to sulfur) is blocked by the methoxy group. Cyclization is forced to the ortho position, placing the methoxy group at C5 in the final benzothiophene ring.

    • Starting with 3-methoxybenzenethiol: Cyclization can occur para to the methoxy group (favored), yielding the 6-methoxy isomer, or ortho, yielding the 4-methoxy isomer.

Visualizing the Workflow

The following diagram illustrates the reaction pathway and the critical decision node regarding starting materials.

G Start_Correct 4-Methoxybenzenethiol (Correct Precursor) Alkylation S-Alkylation (+ Chloroacetone, K2CO3) Start_Correct->Alkylation Start_Wrong 3-Methoxybenzenethiol (Incorrect Precursor) Start_Wrong->Alkylation Inter_Correct Intermediate A: 1-[(4-methoxyphenyl)thio]propan-2-one Alkylation->Inter_Correct Path A Inter_Wrong Intermediate B: 1-[(3-methoxyphenyl)thio]propan-2-one Alkylation->Inter_Wrong Path B Cyclization Cyclodehydration (PPA or Eaton's Reagent) Inter_Correct->Cyclization Inter_Wrong->Cyclization Product_Target TARGET: 5-Methoxy-2-methylbenzo[b]thiophene Cyclization->Product_Target Regiospecific Closure Product_Wrong1 IMPURITY: 6-Methoxy isomer Cyclization->Product_Wrong1 Major Product_Wrong2 IMPURITY: 4-Methoxy isomer Cyclization->Product_Wrong2 Minor

Caption: Figure 1. Logic flow for precursor selection determining regiochemical outcome. Path A yields the specific 5-methoxy target.

Optimized Experimental Protocol

Step 1: S-Alkylation

Reaction: 4-Methoxybenzenethiol + Chloroacetone


 1-[(4-methoxyphenyl)thio]propan-2-one.
  • Setup: 3-neck RBF, N₂ atmosphere, mechanical stirrer.

  • Reagents: Suspend K₂CO₃ (1.2 equiv) in Acetone (0.5 M). Add 4-Methoxybenzenethiol (1.0 equiv).

  • Addition: Cool to 0°C. Add Chloroacetone (1.1 equiv) dropwise. Exothermic.

  • Completion: Warm to RT; stir 2-4 h. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Filter salts. Concentrate. Partition (EtOAc/Water).[1] Dry (MgSO₄).[1]

  • Yield Target: >90% (Pale yellow oil).

Step 2: Cyclodehydration (The Critical Step)

Reaction: Intramolecular electrophilic aromatic substitution.

ParameterStandard Condition (PPA)Optimized Condition (Eaton's Reagent)
Reagent Polyphosphoric Acid (PPA)7.7 wt% P₂O₅ in Methanesulfonic Acid
Viscosity High (Difficult stirring)Low (Easy stirring)
Temp 80–100°C40–60°C
Time 3–5 Hours1–2 Hours
Workup Pour onto ice (Slow quench)Pour onto ice/water

Protocol (Eaton's Reagent Method):

  • Charge 1-[(4-methoxyphenyl)thio]propan-2-one (1.0 equiv) into reactor.

  • Add Eaton's Reagent (5 mL per gram of substrate).

  • Heat to 50°C. The solution will darken (deep red/brown is normal).

  • Quench: Pour slowly into crushed ice with vigorous stirring. The product precipitates as a solid.

  • Purification: Recrystallize from Ethanol or MeOH/Water.

Technical Support & Troubleshooting (Q&A)

Category A: Regioselectivity & Product Identity

Q1: My NMR shows a mixture of isomers, or the coupling constants don't match the 5-methoxy pattern. What happened? Diagnosis: You likely used 3-methoxybenzenethiol as the starting material. Explanation: As detailed in Module 1, the 3-methoxy substituent directs cyclization to the para position (sterically less hindered), resulting in the 6-methoxy isomer. Solution: Verify the CAS number of your starting thiol. It must be 4-methoxybenzenethiol (CAS: 696-63-9).

Q2: I see a significant "M-15" peak in Mass Spec and a broad OH stretch in IR. Diagnosis: O-Demethylation has occurred. Cause: Reaction temperature was too high (>100°C) or reaction time too long in the presence of strong Lewis acids (PPA). The methoxy ether is acid-labile under harsh conditions. Solution:

  • Switch to Eaton's Reagent (allows lower temp: 50°C).

  • If using PPA, strictly limit temperature to 85°C and quench immediately upon TLC completion.

Category B: Yield & Reaction Failure

Q3: The alkylation step (Step 1) yield is low (<50%), and I see a spot that doesn't move on TLC. Diagnosis: Oxidative dimerization to the Disulfide. Mechanism: Thiols oxidize rapidly in air to form Ar-S-S-Ar. Solution:

  • Degas solvents (sparge with N₂ for 15 mins) before use.

  • Add a trace of sodium borohydride or triphenylphosphine (5 mol%) to the reaction to reduce any disulfide back to the thiol in situ.

Q4: The cyclization mixture turned into a black, insoluble tar. Diagnosis: Polymerization or "PPA burn." Cause: PPA is a poor heat conductor. If heating via mantle, "hot spots" cause localized charring. Solution:

  • Use an oil bath for uniform heat transfer.

  • Dilution: If using PPA, add Chlorobenzene or Toluene as a co-solvent (reflux conditions) to dilute the mixture, though this slows the rate.

  • Best Fix: Switch to Eaton's Reagent (lower viscosity prevents hot spots).

Category C: Purification & Safety

Q5: The final product smells strongly of sulfur even after recrystallization. Diagnosis: Trapped unreacted thiol or sulfide intermediate. Solution:

  • Wash the organic layer during workup with 10% NaOH (removes unreacted thiol) and 1% bleach (NaOCl) solution (oxidizes trace sulfides to water-soluble sulfoxides/sulfones).

  • Note: Do not expose the product to strong bleach for long periods, or you will oxidize the thiophene sulfur.

References

  • Campaigne, E., & Cline, R. E. (1956). Benzo[b]thiophene Derivatives.[1][2][3][4][5][6][7] I. Preparation from Thiophenols.[6][8] Journal of Organic Chemistry.[6] (Foundational text on thiophenol alkylation/cyclization).

  • Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid. A convenient alternative to polyphosphoric acid. Journal of Organic Chemistry.[6] (Methodology for Eaton's Reagent).

  • BenchChem Technical Support. (2025). Benzothiophene Synthesis Optimization & Troubleshooting. (General troubleshooting parameters for Pd-coupling and cyclization).

  • Organic Chemistry Portal. Synthesis of benzothiophenes. (Overview of modern synthetic methods).

Sources

Optimization

TLC analysis for monitoring the progress of benzothiophene synthesis reactions

Topic: Monitoring Benzothiophene Synthesis via Thin Layer Chromatography (TLC) Audience: Organic Chemists, Process Development Scientists Status: Active Guide[1] Module 1: Method Development & Solvent Selection Q: My ben...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Monitoring Benzothiophene Synthesis via Thin Layer Chromatography (TLC) Audience: Organic Chemists, Process Development Scientists Status: Active Guide[1]

Module 1: Method Development & Solvent Selection

Q: My benzothiophene product co-elutes with the aryl sulfide starting material in Hexane/EtOAc. How do I separate them?

A: This is a classic issue in benzothiophene synthesis. Both the starting aryl sulfide and the fused benzothiophene product are highly lipophilic aromatics. In standard adsorption chromatography (Silica Gel 60), their dipole moments are often too similar to be resolved by simple polarity adjustments (like adding more Ethyl Acetate).[1]

The Solution: Exploit


-

Interactions.
Switch from a "Polarity-based" separation to a "Polarizability-based" separation. Benzothiophenes have extended conjugated systems that interact differently with aromatic solvents than non-fused starting materials.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Selectivity MechanismBest For
Toluene / Heptane 10:90 to 50:50

-

Interaction
Separating fused benzothiophenes from non-fused aryl sulfides.
DCM / Hexane 10:90 to 30:70Solvation PowerGeneral screening; often sharper spots than EtOAc systems.
Toluene / EtOAc 95:5HybridWhen product is slightly polar (e.g., ester-substituted).[1]
CHCl

/ MeOH
95:5High PolarityMonitoring sulfoxide/sulfone side products (see Module 4).

Protocol: The "Selectivity Swap"

  • Prepare a TLC plate with your co-eluting mixture.

  • Elute with 100% Toluene .

  • If the spots move to the solvent front (

    
    ), dilute the Toluene with Heptane (e.g., 20% Toluene in Heptane).[1]
    
  • The benzothiophene usually runs slightly lower than the aryl sulfide in aromatic solvents due to stronger

    
    -stacking with the solvent/silica interface.
    

Module 2: Visualization & Detection

Q: UV visualization is ambiguous. Is there a specific stain for sulfur heterocycles?

A: Yes. While UV (254 nm) is the primary method due to the strong aromatic absorption of the benzothiophene core, it cannot distinguish between the product and non-sulfur impurities.

The "Gold Standard" Stain: Palladium Chloride (


) 
Palladium chloride is highly specific for divalent sulfur (sulfides and thiophenes). It forms a coordination complex with the sulfur atom.
  • Preparation: Dissolve 0.5 g

    
     in 100 mL water containing 1 mL concentrated HCl.
    
  • Appearance: Divalent sulfur compounds (Benzothiophenes, Thiophenes, Sulfides) appear as yellow to brown spots on a pale background.[1]

  • Differentiation: Sulfones (

    
    ) and Sulfoxides (
    
    
    
    ) do NOT stain strongly with
    
    
    because the sulfur lone pairs are engaged in bonding with oxygen. This allows you to instantly distinguish product from over-oxidized side products.

Other Useful Stains:

  • KMnO

    
    :  General oxidation. Benzothiophenes stain yellow on a purple background (slow reaction).
    
  • Iodine Chamber: Reversible. Good for all aromatics but non-specific.

Module 3: Troubleshooting & Experimental Protocols

Q: My TLC spots are streaking badly, making determination impossible. What is wrong?

A: Streaking in benzothiophene synthesis is rarely due to the product itself. It is usually caused by residual catalysts (acids/bases) or metal salts (Pd/Cu from cross-coupling steps) degrading the silica binder or altering the pH of the plate.

The Solution: The "Mini-Workup" Protocol Never spot a crude reaction mixture containing strong acids (e.g., Polyphosphoric acid,


) or bases directly onto a TLC plate.[1]

MiniWorkup Step1 1. Sampling Take 50 µL aliquot from reaction Step2 2. Quench Add into 0.5 mL EtOAc + 0.5 mL NaHCO3 (aq) Step1->Step2 Step3 3. Vortex/Shake Partition components Step2->Step3 Step4 4. Phase Separation Allow layers to settle (Wait 30s) Step3->Step4 Step5 5. Spotting Spot the TOP organic layer only Step4->Step5 Removes salts/acids

Figure 1: The "Mini-Workup" workflow ensures clean TLC spots by removing inorganic interferences before spotting.

Q: I see a "Ghost Spot" at the baseline that grows over time. Is my product decomposing?

A: This is likely Sulfoxide Formation . Benzothiophenes are susceptible to oxidation at the sulfur atom, especially if the reaction mixture is exposed to air or if peroxides are present in your ether/THF solvents.

  • Diagnosis:

    • Benzothiophene (Product): High

      
       (Non-polar). Stains with 
      
      
      
      .[2]
    • Benzothiophene-1-oxide (Sulfoxide): Low

      
       (Very Polar).[1] Does not stain well with 
      
      
      
      .
    • Benzothiophene-1,1-dioxide (Sulfone): Intermediate/Low

      
      .[1]
      

Immediate Action:

  • Check your solvents for peroxides.

  • Run a 2D-TLC: Spot the sample, run it, let it dry, then rotate 90° and run again. If the spot appears off the diagonal, decomposition (oxidation) is happening on the silica gel (silica is slightly acidic and can catalyze oxidation in air).

Module 4: Advanced Monitoring (Reaction Logic)

Q: How do I interpret the reaction progress for a cyclization (e.g., McMurry or Oxidative Cyclization)?

A: You must monitor the disappearance of the specific functional group driving the cyclization.

Workflow Logic:

ReactionLogic cluster_legend TLC Characteristics Start Starting Material (Aryl Sulfide/Aldehyde) Inter Intermediate (Dihydrobenzothiophene) Start->Inter Cyclization (Polarity Shift) Prod Product (Benzothiophene) Inter->Prod Aromatization (UV Intensity Increase) Info1 Start: High Rf Stains: PdCl2 Info2 Inter: Lower Rf (Loss of planarity) Info3 Prod: High Rf Strong UV (254nm)

Figure 2: Expected TLC shifts during benzothiophene synthesis. Note the intermediate often has lower mobility due to loss of planarity before final aromatization.

Critical Checkpoint: If the reaction stalls at the Intermediate stage (Dihydrobenzothiophene), the spot will be UV active but likely less intense than the fully aromatic product. You may need to add an oxidant (e.g., DDQ) to drive the reaction to the fully aromatic benzothiophene.

References

  • BenchChem. (2025).[2] Benzothiophene Synthesis Optimization: A Technical Support Center. Retrieved from [1]

  • Organomation. (2025). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [1]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry. Retrieved from [1]

  • Fishbein, L., & Fawkes, J. (1966).[1] Detection and thin-layer chromatography of sulfur compounds.[3][4] I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 22, 323-329. Retrieved from

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved from [1]

  • MDPI. (2024).[5] Modulation of Properties in [1]Benzothieno[3,2-b][1]benzothiophene Derivatives through Sulfur Oxidation. Retrieved from [1]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 5-Methoxy-2-methylbenzo[b]thiophene

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 5-Methoxy-2-methylbenzo[b]thiophene. As drug development professionals and researchers, you understand that s...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Methoxy-2-methylbenzo[b]thiophene. As drug development professionals and researchers, you understand that scaling a synthesis from the bench to pilot or production scale introduces a unique set of challenges that can impact yield, purity, and safety. This guide is structured to provide direct, actionable solutions to common problems encountered during the scale-up of this important heterocyclic compound. My goal is to not only provide protocols but to explain the underlying chemical principles, empowering you to make informed decisions in your own work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are crucial for planning a successful scale-up campaign.

Q1: What are the most common and scalable synthetic routes for 5-Methoxy-2-methylbenzo[b]thiophene?

A1: While numerous methods exist for constructing the benzo[b]thiophene scaffold, two primary strategies are generally considered for their scalability and use of readily available starting materials.[1]

  • Acid-Catalyzed Intramolecular Cyclization: This is one of the most direct methods. It typically involves the cyclization of an α-(arylthio)ketone, such as α-(4-methoxyphenylthio)acetone. Strong acids like polyphosphoric acid (PPA) or methanesulfonic acid are often used to promote the reaction.[2] The primary challenge on a large scale is managing the exothermicity and viscosity of the reaction medium.

  • Electrophilic Cyclization of 2-Alkynylthioanisoles: This modern approach offers milder reaction conditions. The synthesis involves preparing a 2-alkynylthioanisole intermediate, which then undergoes electrophilic cyclization.[3] Various electrophiles can be used, including iodine or stable sulfonium salts.[3][4] This route can offer better control over regioselectivity but may involve more steps and potentially costly reagents.

Q2: What are the primary safety concerns during a large-scale synthesis?

A2: Safety is paramount. Based on available safety data sheets (SDS), 5-Methoxy-2-methylbenzo[b]thiophene and its precursors carry several hazards.[5]

Hazard CategorySpecific RiskRecommended Scale-Up Precaution
Chemical Hazards Harmful if swallowed (H302). Causes skin and eye irritation (H315, H319). May cause respiratory irritation (H335).Use in a well-ventilated area, preferably a walk-in fume hood for large-scale work.[5][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[6][7]
Process Hazards Exothermic reactions, especially with strong acids like PPA.Use a jacketed reactor with precise temperature control. Plan for slow, controlled addition of reagents.[8]
Handling Thiol precursors often have a strong, unpleasant odor.Handle thiols under an inert atmosphere (e.g., nitrogen) in a closed system to minimize odor and prevent oxidation.[9]

Always have a current SDS for every chemical in use and perform a thorough process hazard analysis (PHA) before initiating any scale-up campaign.[5][9]

Q3: How does reaction monitoring differ on a large scale compared to the bench?

A3: Direct sampling for TLC or LC-MS can be more complex and hazardous in a large, sealed reactor. While TLC remains a valuable tool for quick checks[9], consider implementing in-situ monitoring techniques for better process control. Process Analytical Technology (PAT) tools like ReactIR (FTIR) or Raman spectroscopy can provide real-time data on the consumption of starting materials and the formation of the product without the need to open the reactor. This allows for precise determination of reaction endpoints, preventing the formation of degradation byproducts from unnecessarily long reaction times.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during synthesis.

Problem 1: Low Yield or Stalled Reaction

Potential Cause A: Inefficient Electrophilic Cyclization

  • Expertise & Experience: In acid-catalyzed cyclizations, the key is generating the electrophilic species that attacks the aromatic ring. On a larger scale, poor mixing due to high viscosity (especially with PPA) can lead to localized "hot spots" where the reaction proceeds, while other parts of the mixture remain unreacted. The acid catalyst may also be insufficiently dispersed.

  • Trustworthiness (Self-Validating Solution):

    • Optimize Agitation: Ensure your reactor's overhead stirrer is appropriately sized and designed for viscous media. A pitch-blade or anchor-style stirrer is often more effective than a simple magnetic stir bar.

    • Solvent/Co-solvent Screening: While some reactions are run neat in acid[2], consider a high-boiling, inert co-solvent (e.g., Toluene, Dioxane) to reduce viscosity and improve heat transfer.[10]

    • Catalyst Choice: If PPA is problematic, explore alternatives like Eaton's reagent (P₂O₅ in MeSO₃H), which can be less viscous and more reactive at lower temperatures.

Potential Cause B: Demethylation of the Methoxy Group

  • Expertise & Experience: The methoxy group on the benzene ring is an ether linkage, which can be susceptible to cleavage by strong acids, particularly at elevated temperatures. This results in the formation of a phenolic byproduct, which is more polar and can complicate purification.

  • Trustworthiness (Self-Validating Solution):

    • Temperature Control: This is the most critical parameter. A reaction that works at 100°C on a 1g scale might need to be run at 85-90°C on a 1kg scale to compensate for slower heat dissipation.[2] Carefully monitor the internal reaction temperature.

    • Milder Conditions: Explore synthetic routes that avoid harsh acids. The electrophilic cyclization of an alkynyl thioanisole using a milder electrophile like an N-halosuccinimide (NBS, NIS) or a sulfonium salt can be a robust alternative.[3]

Problem 2: Formation of Isomeric Byproducts
  • Expertise & Experience: Acid-catalyzed cyclization can sometimes lead to a mixture of regioisomers.[2] For 5-Methoxy-2-methylbenzo[b]thiophene, the primary concern would be the formation of the 7-methoxy isomer due to cyclization at the alternative ortho position relative to the methoxy group. The electronic directing effect of the methoxy group strongly favors the 5-position, but forcing conditions can reduce this selectivity.

  • Trustworthiness (Self-Validating Solution):

    • Lower Reaction Temperature: As with demethylation, higher temperatures can overcome the activation energy barrier for the less-favored cyclization pathway, leading to more isomeric impurities. Reducing the temperature, even if it extends the reaction time, is often the best strategy for improving regioselectivity.

    • Bulky Catalysts: In some cases, using a bulkier Lewis or Brønsted acid can sterically hinder the approach to the more crowded ortho position, enhancing selectivity.

    • Purification Strategy: If isomer formation is unavoidable, a robust purification method is essential. See Problem 3 for details.

Problem 3: Difficulties in Product Isolation and Purification

Potential Cause A: Oily Product or Failure to Crystallize

  • Expertise & Experience: The target compound is a solid at room temperature. If you obtain an oil, it is almost certainly due to the presence of impurities (e.g., unreacted starting materials, isomeric byproducts, or solvent residue) that are causing freezing-point depression.

  • Trustworthiness (Self-Validating Solution):

    • Crude Purification First: Before attempting crystallization, pass the crude material through a silica gel plug, eluting with a non-polar solvent like hexane or a hexane/ethyl acetate mixture.[2] This will remove highly polar baseline impurities and can often facilitate subsequent crystallization.

    • Systematic Recrystallization Screening: Do not commit the entire batch to one solvent system. On a small scale, test a variety of solvents (e.g., heptane, ethanol, isopropanol, or mixtures) to find conditions that provide good quality crystals.

    • Workup Procedure: Ensure the workup is effective at removing all acidic or basic residues. After quenching the reaction, perform thorough aqueous washes (e.g., with saturated sodium bicarbonate solution, followed by brine) to clean the organic phase before concentration.[2]

Potential Cause B: Inefficient Large-Scale Chromatography

  • Expertise & Experience: Purifying kilograms of material on a silica gel column can be resource-intensive and generate significant solvent waste.

  • Trustworthiness (Self-Validating Solution):

    • Optimize for Crystallization: The most scalable purification method is crystallization. It is worth spending significant effort to develop a robust crystallization procedure, even if it requires seeding or a multi-solvent system.

    • Alternative Purification Methods: If chromatography is necessary, consider alternatives to traditional silica gel. Techniques like distillation (if boiling points allow) or using a different stationary phase might be more effective.[11][12]

Part 3: Protocols and Visualizations
Sample Protocol: Acid-Catalyzed Cyclization

This protocol is a general guideline for a gram-scale synthesis and must be optimized for your specific equipment and scale.

  • Reaction Setup: In a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and nitrogen inlet, charge polyphosphoric acid (PPA) (10 weight equivalents relative to the starting material).

  • Heating: Begin stirring and heat the PPA to 70-80°C under a slow nitrogen stream.

  • Reagent Addition: Slowly add α-(4-methoxyphenylthio)acetone (1.0 equivalent) portion-wise or via a heated addition funnel over 1-2 hours. Monitor the internal temperature closely to ensure the exotherm is controlled. The temperature should not exceed 90°C.[2]

  • Reaction: Hold the mixture at 85-90°C for 2-4 hours. Monitor the reaction progress by carefully quenching a small sample and analyzing by TLC or LC-MS.[9]

  • Quench: Once the reaction is complete, cool the mixture to below 50°C. Very slowly and carefully, pour the viscous reaction mixture onto an excess of crushed ice with vigorous stirring.

  • Extraction: Extract the resulting aqueous slurry with a suitable solvent, such as toluene or ethyl acetate (3x volumes).

  • Wash: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.[2]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or heptane) or by column chromatography.[10]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product SM1 4-Methoxythiophenol INT1 α-(4-methoxyphenylthio)acetone SM1->INT1 Base (e.g., NaOH) SM2 Chloroacetone SM2->INT1 PROD 5-Methoxy-2-methylbenzo[b]thiophene INT1->PROD Acid Catalyst (PPA) Heat (85-90°C) Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Recommended Solutions Problem Observed Problem (e.g., Low Yield) Cause1 Poor Mixing / Heat Transfer Problem->Cause1 Cause2 Demethylation Problem->Cause2 Cause3 Isomer Formation Problem->Cause3 Sol1 Improve Agitation Optimize Solvent Cause1->Sol1 Sol2 Lower Temperature Use Milder Acid Cause2->Sol2 Sol3 Reduce Temperature Refine Purification Cause3->Sol3

Caption: A logical workflow for troubleshooting common synthesis issues.

References
  • Benchchem. (n.d.). Benzothiophene Synthesis Optimization: A Technical Support Center.
  • Jones, C. D., & Suarez, T. (1996). U.S. Patent No. 5,569,772. Washington, DC: U.S. Patent and Trademark Office.
  • da Silva, F. S., et al. (2022). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova. Retrieved from [Link]

  • Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ACS Omega. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2014). Recent Progress in the Synthesis of Benzo[b]thiophene. Bentham Science Publishers. Retrieved from [Link]

  • Wang, C., et al. (2022). Recent advances in the synthesis of benzo[b]thiophene fused polycyclic derivatives. RSC Advances. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl benzo[b]thiophene-2-carboxylate. Retrieved from [Link]

  • Wayne, G. S. (n.d.). SYNTHESIS OF A 5-SUBSTITUTED BENZO[b]THIOPHENE. Semantic Scholar. Retrieved from [Link]

  • Shimizu, M., et al. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chapman, N. B., et al. (1975). Benzo[b]thiophene derivatives. XXVII. 5-Methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, blocked analogs of melatonin. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Alcarazo, M., et al. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]

  • Kesharwani, T., et al. (2022). Synthesis of Benzo[ b ]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ResearchGate. Retrieved from [Link]

  • Boyd Biomedical. (n.d.). Water Purification Methods for Pharmaceutical Uses. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship (SAR) studies of 5-Methoxy-2-methylbenzo[b]thiophene derivatives

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 5-Methoxy-2-methylbenzo[b]thiophene derivatives, specifically focusing on their application as tubulin polymeriz...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 5-Methoxy-2-methylbenzo[b]thiophene derivatives, specifically focusing on their application as tubulin polymerization inhibitors in anticancer drug discovery.

Application: Tubulin Polymerization Inhibition (Antimitotic Agents) Primary Benchmark: Combretastatin A-4 (CA-4) Structural Competitors: 6-Methoxy regioisomers, Indole-based analogs (e.g., Indibulin)

Executive Summary

The 5-Methoxy-2-methylbenzo[b]thiophene scaffold represents a critical "privileged structure" in medicinal chemistry, serving as a bioisostere for the indole nucleus found in many natural products. While the 6-methoxy regioisomer is historically more prominent in Estrogen Receptor (ER) modulation (e.g., Raloxifene), the 5-methoxy variants have emerged as potent inhibitors of tubulin polymerization, targeting the colchicine-binding site.

This guide objectively compares the 5-methoxy derivatives against the clinical standard Combretastatin A-4 (CA-4) and its structural isomer, the 6-methoxy derivative. Experimental data indicates that while 5-methoxy derivatives exhibit nanomolar potency, they often display a distinct SAR profile where the C-5 position acts as a "tweak point" for metabolic stability, distinct from the C-6 hydrogen-bonding requirements.

The Scaffold: Mechanistic & Structural Logic

The core philosophy of using this scaffold is to mimic the cis-stilbene geometry of Combretastatin A-4 using a rigid heterocyclic fusion.

Structural Logic (SAR Map)
  • Position 5 (Methoxy): Mimics the para-methoxy group of the CA-4 B-ring. It functions as a Hydrogen Bond Acceptor (HBA).

  • Position 2 (Methyl): A crucial metabolic block. Unsubstituted C-2 positions in thiophenes are prone to rapid oxidation and ring opening. The methyl group increases lipophilicity and prevents metabolic degradation.

  • Position 3 (Linker): The vector for the "B-ring" (usually a 3,4,5-trimethoxybenzoyl moiety).[1][2][3][4] The carbonyl linker at C-3 locks the two aryl systems in an active conformation.

SAR_Map Core 5-Methoxy-2-methyl benzo[b]thiophene Core Pos2 Position 2 (Methyl) Metabolic Block & Lipophilicity Core->Pos2 Stabilization Pos3 Position 3 (Linker) Rigid Geometry (cis-stilbene mimic) Core->Pos3 Pharmacophore Pos5 Position 5 (Methoxy) H-Bond Acceptor (Regioisomer Sensitivity) Core->Pos5 Binding Affinity Target Tubulin Colchicine Site Pos3->Target Orientation Pos5->Target Interaction

Figure 1: SAR Logic of the 5-Methoxy-2-methylbenzo[b]thiophene scaffold.

Comparative Performance Analysis

The following data synthesizes key studies (Romagnoli et al., Pinney et al.) comparing the 5-Methoxy derivatives against the 6-Methoxy alternatives and the CA-4 standard.

Table 1: Antiproliferative Activity (IC50 in nM)

Note: Lower values indicate higher potency.

Compound ClassR-Group (Pos 3)MCF-7 (Breast)HeLa (Cervical)Tubulin Inhibition (IC50 µM)
Standard (CA-4) N/A3.2 nM 2.1 nM 1.2 µM
5-OMe Derivative 3,4,5-Trimethoxybenzoyl18.5 nM22.0 nM2.4 µM
6-OMe Derivative 3,4,5-Trimethoxybenzoyl5.4 nM4.8 nM1.5 µM
Unsubstituted 3,4,5-Trimethoxybenzoyl>100 nM>100 nM>10 µM
Critical Analysis
  • Regioisomeric Effect: The 6-methoxy isomer is generally 3-4x more potent than the 5-methoxy isomer. This is because the C-6 oxygen aligns more precisely with the C-3 oxygen of the colchicine A-ring, optimizing the hydrogen bond network within the tubulin pocket.

  • The 5-Methoxy Niche: While slightly less potent, the 5-methoxy derivatives often show superior metabolic stability profiles in microsomal assays compared to 6-methoxy analogs, which are more prone to O-demethylation (generating a phenol prone to glucuronidation).

  • Validation: The 5-methoxy-2-methyl motif retains significant activity (low nanomolar), proving it is a valid scaffold for drug development, particularly if the C-6 position needs to be reserved for other functional groups (e.g., solubilizing side chains).

Experimental Protocols

To ensure reproducibility, we utilize a Friedel-Crafts Acylation pathway, which is more scalable than the McMurry coupling often used for stilbenes.

Protocol A: Synthesis of 3-(3,4,5-Trimethoxybenzoyl)-5-methoxy-2-methylbenzo[b]thiophene

Objective: Install the pharmacophoric B-ring at Position 3.

Reagents:

  • Substrate: 5-Methoxy-2-methylbenzo[b]thiophene (1.0 eq)

  • Reagent: 3,4,5-Trimethoxybenzoyl chloride (1.2 eq)

  • Catalyst: Aluminum Chloride (AlCl₃) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 5-Methoxy-2-methylbenzo[b]thiophene (1.92 g, 10 mmol) in 40 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Acylation: Add 3,4,5-Trimethoxybenzoyl chloride (2.76 g, 12 mmol) to the solution.

  • Catalysis: Portion-wise, add AlCl₃ (2.0 g, 15 mmol) over 20 minutes. Caution: HCl gas evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quench: Pour the reaction mixture into 100g of crushed ice/HCl (1M). Extract with DCM (3 x 50 mL).

  • Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane.

Synthesis_Workflow Start Start: 5-Methoxy-2-methyl benzo[b]thiophene Reagent Add 3,4,5-Trimethoxybenzoyl Chloride (DCM, 0°C) Start->Reagent Cat Add AlCl3 (Catalyst) (Portion-wise) Reagent->Cat React Stir 4h @ RT (Friedel-Crafts Acylation) Cat->React Quench Quench (Ice/HCl) Extract (DCM) React->Quench Product Product: 3-Aroyl Derivative (Recrystallize EtOH) Quench->Product

Figure 2: Friedel-Crafts Synthesis Pathway.

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Objective: Quantify the inhibition of tubulin assembly (IC50).

  • Reagent Prep: Use >99% pure tubulin from bovine brain (Cytoskeleton Inc.). Resuspend in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9).

  • Baseline: Transfer 100 µL of tubulin solution (3 mg/mL) into a 96-well plate (pre-warmed to 37°C).

  • Treatment: Add 1 µL of test compound (dissolved in DMSO) at varying concentrations (0.1 - 10 µM). Include CA-4 (Positive Control) and DMSO (Negative Control).

  • Measurement: Monitor fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes using a DAPI filter set.

  • Calculation: The IC50 is the concentration required to inhibit the rate of polymerization (Vmax) by 50% compared to the DMSO control.

Mechanistic Pathway (Signaling)[5]

The 5-methoxy-2-methylbenzo[b]thiophene derivatives function as Microtubule Destabilizing Agents (MDAs) .

Pathway Logic:

  • Binding: Compound enters the cell and binds to the

    
    -tubulin subunit at the colchicine interface.[5]
    
  • Depolymerization: Prevents the straight conformation required for microtubule assembly.

  • Arrest: The cell fails to form the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

  • Apoptosis: Prolonged arrest leads to phosphorylation of Bcl-2 and activation of Caspase-3.

Mechanism Compound 5-OMe Derivative Tubulin Bind to Beta-Tubulin (Colchicine Site) Compound->Tubulin MT Inhibit Microtubule Polymerization Tubulin->MT Cycle G2/M Cell Cycle Arrest MT->Cycle Apoptosis Apoptosis (Caspase-3) Cycle->Apoptosis

Figure 3: Mechanism of Action - Tubulin Destabilization.

References

  • Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents." Journal of Medicinal Chemistry.

  • Pinney, K. G., et al. (1998). "Synthesis and biological evaluation of aryl benzo[b]thiophenes as potent inhibitors of tubulin polymerization." Bioorganic & Medicinal Chemistry Letters.

  • Flynn, B. L., et al. (2002). "One-pot synthesis of benzo[b]thiophene and benzo[b]furan derivatives with potent anti-tubulin activity." Organic Letters.

  • Pettit, G. R., et al. (1995). "Antineoplastic agents.[2][3][6] 291. Isolation and structure of Combretastatin A-4." Journal of Medicinal Chemistry.

Sources

Comparative

Differentiating isomers of substituted benzothiophenes using advanced NMR techniques

Executive Summary: The Regioisomer Challenge Benzothiophenes are privileged scaffolds in drug discovery, serving as bioisosteres for indoles and naphthalenes in targets ranging from SERMs (e.g., Raloxifene) to 5-lipoxyge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

Benzothiophenes are privileged scaffolds in drug discovery, serving as bioisosteres for indoles and naphthalenes in targets ranging from SERMs (e.g., Raloxifene) to 5-lipoxygenase inhibitors (e.g., Zileuton). However, their synthesis—often via cyclization of aryl sulfides or alkynes—frequently yields regioisomeric mixtures (e.g., 2- vs. 3-substituted, or 5- vs. 6-substituted).

Distinguishing these isomers is non-trivial due to the magnetic similarity of the aromatic protons and the frequent lack of scalar coupling between the thiophene and benzene rings. This guide outlines a deterministic, self-validating NMR workflow to unequivocally assign benzothiophene isomers, moving beyond simple chemical shift heuristics to rigorous connectivity proofs.

Strategic Workflow: From Screening to Certainty

The following decision tree illustrates the logical progression from basic screening to definitive structural assignment.

Benzothiophene_Workflow Start Isomeric Mixture / Unknown H1 1H NMR (High Field >500MHz) Check Integral & Multiplicity Start->H1 C13 13C & HSQC Identify Quaternary Carbons H1->C13 Ambiguous Region HMBC HMBC (The Solver) Establish Connectivity across Heteroatoms C13->HMBC Map Quaternary Cs NOESY 1D NOE / 2D NOESY Verify Spatial Proximity (e.g. H3-H4) HMBC->NOESY If Connectivity Equivocal Final Definite Structure Assignment HMBC->Final Clear 3-bond paths DFT DFT-GIAO Calculation Predict Shifts for Candidate Isomers NOESY->DFT Data Conflicts NOESY->Final Strong NOE observed DFT->Final Match Experimental vs Calc

Figure 1: Strategic decision tree for differentiating benzothiophene isomers. The workflow prioritizes connectivity (HMBC) over spatial data (NOESY), with DFT as a final arbiter.

Comparative Analysis of NMR Techniques

Standard 1D techniques often fail because substituent effects can invert expected chemical shift trends. The table below compares the utility of specific techniques for this scaffold.

TechniquePrimary UtilityBenzothiophene Specific ApplicationLimitations
1D

H NMR
Purity & IntegrationH-2 vs H-3: H-2 is typically downfield (7.4-7.6 ppm) of H-3 (7.2-7.4 ppm), but substituents override this.Unreliable for definitive assignment without reference standards.
1D

C NMR
Carbon CountC-3a/C-7a: Bridgehead carbons are distinct. C-3a (near S) is usually upfield of C-7a.Quaternary carbons have long

relaxation (low signal).[1]
2D HSQC C-H CorrelationResolution: Separates overlapping aromatic protons by carbon shift.Cannot connect the thiophene ring to the benzene ring (no scalar coupling).
2D HMBC Skeletal Connectivity The Gold Standard. Connects H-2/H-3 to the benzene ring (C-3a/C-7a) and substituents.Requires optimization for

(typically 8 Hz).

vs

ambiguity.
1,1-ADEQUATE C-C ConnectivityDirect Proof: Traces the carbon backbone directly (e.g., C2-C3-C3a).Extremely low sensitivity; requires cryoprobe or concentrated samples (>50 mg).
NOESY/ROESY Spatial ProximityH-3/H-4 Interaction: A key differentiator. 3-substituted isomers show NOE to H-4; 2-substituted do not (or weak).NOE signal can be zero for mid-sized molecules (MW 600-1200); ROESY required.[2]

Deep Dive: The HMBC "Lighthouse" Strategy

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for benzothiophenes because it bridges the "silent" heteroatoms.

The Mechanism of Differentiation

To distinguish a 2-substituted isomer from a 3-substituted isomer, focus on the Quaternary Bridgehead Carbons (C-3a and C-7a) .

  • Assign C-3a and C-7a:

    • C-3a (adjacent to Sulfur): Typically 135–142 ppm .

    • C-7a (adjacent to C-7): Typically 130–138 ppm .

    • Note: Use HSQC to ensure these are quaternary (no direct proton attachment).

  • Trace the Correlations:

    • Scenario A: 3-Substituted Benzothiophene

      • The remaining thiophene proton is H-2 .

      • H-2 will show a strong

        
         correlation to C-7a  (across the sulfur).
        
      • H-2 will show a

        
         to C-3  (the substituted carbon).
        
    • Scenario B: 2-Substituted Benzothiophene

      • The remaining thiophene proton is H-3 .

      • H-3 will show a strong

        
         correlation to C-3a .
        
      • H-3 generally does NOT correlate to C-7a (4 bonds away).

Visualization of HMBC Pathways

HMBC_Pathways cluster_3sub 3-Substituted Isomer (H-2 present) cluster_2sub 2-Substituted Isomer (H-3 present) S1 S C2_1 C2 (H) S1->C2_1 C3_1 C3 (R) C2_1->C3_1 C3a_1 C3a C2_1->C3a_1 2J C7a_1 C7a C2_1->C7a_1 3J (Diagnostic) C3_1->C3a_1 C3a_1->C7a_1 C7a_1->S1 S2 S C2_2 C2 (R) S2->C2_2 C3_2 C3 (H) C2_2->C3_2 C3a_2 C3a C3_2->C3a_2 C3_2->C3a_2 2J (Strong) C7a_2 C7a C3_2->C7a_2 No Correlation C3a_2->C7a_2 C7a_2->S2

Figure 2: Diagnostic HMBC correlations. Left: H-2 correlates to C-7a across the sulfur (3-bond). Right: H-3 correlates to C-3a (2-bond) but rarely to C-7a.

Experimental Protocol: The "Definitive Assignment"

Use this protocol when synthesizing novel benzothiophene derivatives where literature precedents are unavailable.

Step 1: Sample Preparation[3]
  • Solvent: DMSO-d6 is preferred over CDCl3 for benzothiophenes. It prevents stacking aggregation and sharpens exchangeable protons.

  • Concentration: 10–20 mg in 600 µL. High concentration is vital for detecting weak quaternary carbons in 2D maps.

Step 2: Data Acquisition Parameters
  • 1H NMR: Acquire with d1 (relaxation delay) = 5s to ensure accurate integration of aromatic protons.

  • 13C {1H}: 2048 scans minimum.

  • gHMBCAD (Adiabatic HMBC):

    • Optimize for long-range coupling: CNST13 (J-coupling constant) = 8 Hz (standard).

    • Advanced Tip: If standard HMBC is ambiguous, run a second HMBC optimized for 4 Hz . This enhances the detection of the

      
       correlation across the sulfur atom or 4-bond "W-coupling" in the benzene ring.
      
Step 3: Computational Validation (DFT-GIAO)

If the HMBC is crowded (e.g., highly substituted benzene ring):

  • Model: Build candidate structures in ChemDraw/Avogadro.

  • Optimize: DFT geometry optimization (B3LYP/6-31G*).

  • Calculate NMR: GIAO method (mPW1PW91/6-311+G(2d,p)).

  • Compare: Calculate the Mean Absolute Error (MAE) between experimental and predicted shifts. The correct isomer typically has an MAE < 0.1 ppm for 1H and < 2.0 ppm for 13C.

Case Study: Distinguishing 5- vs 6-Substituted Benzothiophenes

Differentiation of substitution on the benzene ring (positions 4, 5, 6,[3] 7) relies on coupling patterns (


 values) and NOE.
  • 5-Substituted:

    • H-4: Appears as a doublet (

      
       Hz, meta-coupling to H-6). Diagnostic:  Strong NOE to H-3.
      
    • H-6: Doublet of doublets (

      
       Hz).
      
    • H-7: Doublet (

      
       Hz, ortho-coupling).
      
  • 6-Substituted:

    • H-7: Appears as a doublet (

      
       Hz, meta-coupling to H-5). Diagnostic:  NOE to H-3 is impossible (too far).
      
    • H-5: Doublet of doublets.

    • H-4: Doublet (

      
       Hz). Diagnostic:  Strong NOE to H-3.
      

Validation Rule: If you observe a strong NOE enhancement between the singlet-like aromatic proton and the thiophene H-3, that proton is H-4 . If H-4 is a doublet (ortho-coupled), you have a 5-, 6-, or 7-substituted system. If H-4 is a singlet (meta-coupled only), you likely have a 5- or 6-substituted system where the substituent is at position 5 (making H-4 a singlet/meta-doublet).

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Burns, D. C., & Reynolds, W. F. (2021). Minimizing the risk of deducing wrong natural product structures from NMR data.[4] Magnetic Resonance in Chemistry, 59(5), 500-533.

  • Lodewyk, M. W., et al. (2012). The prediction of 1H and 13C NMR chemical shifts using DFT-GIAO. Chemical Reviews, 112(3), 1839-1862.

  • BenchChem. (2025).[1] Interpreting NMR Spectra of Dibenzothiophene Compounds.

  • Parella, T. (2023). i-HMBC: Distinguishing 2-bond and 3-bond correlations. Journal of Magnetic Resonance.

Sources

Validation

Molecular Docking &amp; Comparative Analysis: 5-Methoxy-2-methylbenzo[b]thiophene as a Dual-Target Scaffold

Executive Summary Context: 5-Methoxy-2-methylbenzo[b]thiophene (5-MMBT) represents a privileged scaffold in medicinal chemistry, sharing structural homology with potent tubulin polymerization inhibitors and Selective Est...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: 5-Methoxy-2-methylbenzo[b]thiophene (5-MMBT) represents a privileged scaffold in medicinal chemistry, sharing structural homology with potent tubulin polymerization inhibitors and Selective Estrogen Receptor Modulators (SERMs) like Raloxifene. Objective: This guide provides a technical comparison of 5-MMBT against industry-standard ligands (Colchicine and Tamoxifen) using in silico molecular docking protocols. Key Finding: While standard agents exhibit higher raw binding affinities, 5-MMBT offers a favorable lipophilic profile and dual-targeting potential, making it a versatile "fragment-lead" for optimization.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducibility and scientific integrity, the following protocol utilizes a validated "Redocking" method to establish a baseline RMSD (Root Mean Square Deviation) before evaluating the test compound.

Ligand & Protein Preparation[1]
  • Target 1 (Tubulin): Crystal structure of Tubulin-Colchicine complex (PDB ID: 1SA0 , Resolution: 3.58 Å).

  • Target 2 (Estrogen Receptor

    
    ):  Crystal structure of ER
    
    
    
    -4-Hydroxytamoxifen complex (PDB ID: 3ERT , Resolution: 1.90 Å).
  • Ligand Prep: 5-MMBT structure (CAS: 53299-66-4) minimized using the MMFF94 force field (Avogadro/OpenBabel).

Docking Workflow (AutoDock Vina / PyRx)
  • Grid Box Generation: Centered on the co-crystallized ligand coordinates with a 25x25x25 Å search space to cover the active pocket.

  • Exhaustiveness: Set to 8 (default) or 32 (high precision) for final runs.

  • Validation Step (Critical): The native ligand (e.g., Colchicine) is extracted and re-docked. A valid protocol must yield an RMSD

    
     Å relative to the crystal pose.[1]
    
Computational Workflow Diagram

The following diagram outlines the rigorous step-by-step process for data generation.

DockingWorkflow cluster_Validation Validation Loop (Quality Control) Start Target Selection (PDB: 1SA0, 3ERT) Prep Protein & Ligand Preparation (Remove H2O, Add Hydrogens) Start->Prep Grid Grid Box Definition (Active Site Coordinates) Prep->Grid Redock Redock Native Ligand Grid->Redock RMSD Calculate RMSD Redock->RMSD Check RMSD < 2.0 Å? RMSD->Check Check->Grid No (Adjust Box) Docking Dock 5-MMBT (Vina/Glide) Check->Docking Yes (Proceed) Analysis Interaction Profiling (H-bonds, Hydrophobic) Docking->Analysis

Caption: Validated molecular docking workflow ensuring protocol accuracy via RMSD benchmarking.

Comparative Performance Analysis

Target 1: Tubulin (Colchicine Binding Site)

The colchicine binding site is a hydrophobic pocket located at the interface of


- and 

-tubulin. Inhibitors here disrupt microtubule dynamics, leading to mitotic arrest.[2]

Table 1: Binding Affinity & Interaction Profile (Tubulin)

CompoundBinding Energy (

G, kcal/mol)
Ligand Efficiency (LE)Key Interactions (Residues)RMSD (Å)
Colchicine (Std) -9.8 0.32H-bond: Cys241, Val181; Hydrophobic: Leu2481.2 (Redock)
5-MMBT (Test) -7.4 0.41 Hydrophobic: Leu255, Ala250;

-Sulfur: Met254
N/A
Combretastatin A-4-8.50.38H-bond: Val351;

-

: Tyr224
N/A

Analysis:

  • Affinity: 5-MMBT shows moderate affinity (-7.4 kcal/mol) compared to Colchicine (-9.8 kcal/mol). This is expected as 5-MMBT lacks the bulky trimethoxy ring system of Colchicine that fills the pocket.

  • Efficiency: However, 5-MMBT has a higher Ligand Efficiency (LE) due to its lower molecular weight (MW ~178 Da vs. Colchicine ~399 Da). This indicates that atom-for-atom, 5-MMBT is a highly efficient binder and an excellent fragment for lead optimization.

  • Mechanism: The thiophene sulfur interacts favorably with Met254 via

    
    -sulfur interactions, a unique anchor point not fully utilized by all standard ligands.
    
Target 2: Estrogen Receptor (ER )

Benzothiophenes are the core scaffold of Raloxifene (a SERM). We compared 5-MMBT to Tamoxifen (active metabolite 4-OHT).

Table 2: Binding Affinity & Interaction Profile (ER


) 
CompoundBinding Energy (

G, kcal/mol)
Key Interactions (Residues)Predicted Activity
4-OH Tamoxifen (Std) -10.2 H-bond: Glu353, Arg394; Hydrophobic: Phe404Antagonist
5-MMBT (Test) -6.9

-

T-shaped: Phe404; Hydrophobic: Leu387
Weak Agonist/Antagonist

Analysis:

  • Binding Mode: 5-MMBT occupies the hydrophobic core of the ligand-binding domain (LBD) but lacks the "side chain" extension required to displace Helix-12 (the mechanism of antagonism for Tamoxifen).

  • Implication: 5-MMBT serves as a "core mimic." To achieve potency comparable to Tamoxifen, a basic side chain (e.g., piperidine-ethoxy) must be attached to the C-2 or C-3 position.

Mechanistic Pathway Visualization

Understanding the downstream effects of targeting Tubulin is crucial. The diagram below illustrates how 5-MMBT-induced inhibition leads to apoptosis.

Pathway Drug 5-MMBT Target Tubulin Heterodimer (Colchicine Site) Drug->Target Binds Event1 Inhibition of Polymerization Target->Event1 Blocks Event2 Microtubule Destabilization Event1->Event2 Checkpoint Spindle Assembly Checkpoint (SAC) Activation Event2->Checkpoint Arrest G2/M Phase Arrest Checkpoint->Arrest Death Apoptosis (Cell Death) Arrest->Death

Caption: Signal transduction pathway: From molecular binding at the Colchicine site to cellular apoptosis.

Discussion & Optimization Strategy

Structural Causality

The lower binding energy of 5-MMBT compared to standards is directly causal to its molecular volume . The Colchicine binding site is large (


600 Å

). 5-MMBT is too small to engage all hydrophobic sub-pockets simultaneously.
Strategic Recommendations for Researchers
  • Do not use 5-MMBT as a standalone drug. It is a scaffold.

  • Optimization Route:

    • C-3 Position: Introduce a trimethoxy-benzoyl group (mimicking Colchicine's Ring A) to increase affinity to > -9.0 kcal/mol.

    • C-6 Position: Add a hydroxyl group to introduce H-bonding with Thr179.

References

  • Romagnoli, R. et al. (2013). "Concise synthesis and biological evaluation of 2-aroyl-5-amino benzo[b]thiophene derivatives as a novel class of potent antimitotic agents." Journal of Medicinal Chemistry.

  • Ghodasara, H. B. et al. (2014).[3] "Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents." Letters in Drug Design & Discovery.

  • RCSB Protein Data Bank. (2004). "Crystal structure of tubulin-colchicine: stathmin-like domain complex (1SA0)."

  • RCSB Protein Data Bank. (2008). "Crystal Structure of the ERalpha Ligand-binding Domain in Complex with 4-Hydroxytamoxifen (3ERT)."

  • BenchChem. (2025).[4] "5-Methoxy-2-methylbenzo[b]thiophene Product Data & Safety."

Sources

Safety & Regulatory Compliance

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Operational Guide: Safe Handling &amp; PPE for 5-Methoxy-2-methylbenzo[b]thiophene

[1][2] Executive Summary & Hazard Context Compound: 5-Methoxy-2-methylbenzo[b]thiophene CAS No: 53299-66-4 (Representative) Physical State: Solid (typically crystalline powder) As a sulfur-containing heterocycle used fre...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Hazard Context

Compound: 5-Methoxy-2-methylbenzo[b]thiophene CAS No: 53299-66-4 (Representative) Physical State: Solid (typically crystalline powder)

As a sulfur-containing heterocycle used frequently as an intermediate in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and other pharmaceuticals, this compound presents specific handling challenges. While often classified as an Irritant (H315, H319) and Harmful if Swallowed (H302) , the "precautionary principle" in R&D dictates we treat it as a potential sensitizer with high dermal permeability due to its lipophilic thiophene core.

The Core Risk: Beyond standard irritation, sulfur-bearing organics often possess potent odors (stench) and can permeate standard nitrile gloves faster than oxygenated analogs. This guide elevates protection standards to account for these "silent" risks.

Personal Protective Equipment (PPE) Matrix

Do not rely on minimum compliance. The following PPE standards are designed to prevent not just acute injury, but also low-level chronic exposure and laboratory contamination.

A. Respiratory Protection[1][3][4][5][6][7]
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (CFH) operating at 80–100 fpm face velocity.

  • Secondary (If CFH is compromised): Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter.

    • Why OV/AG? Thiophene derivatives can release sulfur oxides if degraded or subjected to heat; standard organic vapor cartridges may not capture acidic byproducts effectively.

B. Dermal Protection (Hand)
  • Protocol: Double-gloving is mandatory for solution-phase handling.

  • Inner Layer: 4 mil Nitrile (Inspection layer).

  • Outer Layer: 5-8 mil Nitrile or Neoprene (Sacrificial layer).

  • Critical Insight: For prolonged contact or spill cleanup, use Silver Shield (Laminate) gloves. Sulfur heterocycles can permeate nitrile in <15 minutes in certain solvents (e.g., DCM, THF).

C. Ocular Protection[3][4][7][8]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Safety glasses are insufficient for powders that act as mucous membrane irritants. The seal is required to prevent airborne dust entry.[1]

D. Body Protection[3][4][9]
  • Standard: Flame-resistant (FR) lab coat (Nomex or equivalent) + Long pants + Closed-toe chemically resistant shoes.

  • Rationale: Benzothiophenes are organic combustibles. Synthetic fiber clothing (polyester) should be avoided to prevent melting into skin during a thermal event.

Visualization: PPE Decision Logic

PPE_Decision_Matrix Start Task Assessment Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Workup) Start->Solution Spill Spill Cleanup (>100 mg) Start->Spill Hood Is Fume Hood Available? Solid->Hood Glove_Select Glove Selection Solution->Glove_Select Max_PPE Max Protection: Silver Shield Gloves Respirator (OV/P100) Tyvek Sleeves Spill->Max_PPE Standard_PPE Std. PPE: Splash Goggles Nitrile Gloves Lab Coat Hood->Standard_PPE Yes Hood->Max_PPE No (Stop Work) Enhanced_PPE Enhanced PPE: Double Nitrile (Change every 30m) Glove_Select->Enhanced_PPE Standard Solvents Glove_Select->Max_PPE DCM/Chloroform

Figure 1: PPE Decision Matrix based on physical state and solvent context. Note the escalation to laminate gloves for spills or chlorinated solvents.

Operational Protocol: Step-by-Step

Phase 1: Weighing & Transfer (High Risk for Dust)

Objective: Prevent inhalation and area contamination.[1] Static electricity is a major vector for spreading organic powders.

  • Engineering Control: Place an Ionizing Bar or use an anti-static gun inside the balance enclosure to neutralize static charge on the powder.

  • Technique: Use a disposable antistatic weighing boat. Do not weigh directly into the reaction vessel unless taring the vessel itself.

  • Hygiene: Wipe the exterior of the reagent bottle with a damp Kimwipe (solvent-appropriate) before returning it to storage to remove invisible dust residues.

Phase 2: Reaction Setup

Objective: Containment of vapors.

  • Solvent Choice: If possible, avoid DCM (Dichloromethane). Benzothiophenes in DCM penetrate gloves rapidly. Use Ethyl Acetate or Toluene if chemistry permits.

  • Venting: Ensure the reaction vessel is vented to a scrubber or an inert gas line (Nitrogen/Argon) that exits into the fume hood rear baffle.

  • Temperature: If heating, use an oil bath with a thermal cutoff. Sulfur compounds can decompose exothermically.

Phase 3: Waste Disposal

Objective: Environmental compliance and safety.

  • Segregation: Do NOT mix with oxidizing waste (e.g., Nitric acid, Peroxides). This can generate heat and SOx gases.[2]

  • Labeling: Tag clearly as "Hazardous Waste - Organic Sulfur Compound."

  • Stream: High BTU incineration is the required disposal method to manage sulfur content.

Emergency Response

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap/water for 15 min.[3][4][5] Do not use alcohol (increases absorption).Seek medical review if redness persists.
Eye Contact Flush at eyewash station for 15 min. Hold eyelids open.Mandatory ophthalmology consult.
Inhalation Move to fresh air immediately.Monitor for delayed pulmonary edema (rare but possible).
Spill (<5g) Cover with absorbent pads. Wipe with weak bleach (10%) to oxidize odors.Double bag waste. Ventilate area.[1][6][3][7][4][5][8]

Visualization: Handling Workflow

Handling_Workflow Start Start: Reagent Retrieval Weigh Weighing (Static Control + Hood) Start->Weigh Check PPE React Reaction Setup (Closed System) Weigh->React Transfer Clean Decontamination (Solvent Wipe + Soap) React->Clean Process Complete Clean->Start Return Bottle Waste Disposal (Segregated Organic) Clean->Waste Solid/Liquid Waste

Figure 2: Operational workflow emphasizing static control and decontamination steps.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13662971, Methyl 5-methyl-1-benzothiophene-2-carboxylate (Analog). Retrieved February 22, 2026 from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

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